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  • Product: 2-[Cyclohexyl(methyl)amino]nicotinic acid
  • CAS: 886361-91-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Biological Activity of 2-Substituted Nicotinic Acid Derivatives

Introduction: Beyond Vitamin B3 - The Therapeutic Promise of Nicotinic Acid Derivatives Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule for human health, primarily recognized for its potent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Vitamin B3 - The Therapeutic Promise of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule for human health, primarily recognized for its potent lipid-modifying effects. For decades, it has been utilized as an anti-dyslipidemic agent, capable of lowering triglycerides (TG) and low-density lipoprotein (LDL) cholesterol while being the most effective drug for raising high-density lipoprotein (HDL) cholesterol.[1][2] However, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous vasodilation, commonly known as flushing.[3] This adverse effect, mediated by prostaglandin D2, has driven extensive research into developing derivatives that retain the therapeutic benefits while minimizing undesirable effects.

Substitution at the 2-position of the pyridine ring has emerged as a particularly fruitful strategy in medicinal chemistry. This modification can profoundly alter the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. Consequently, these changes influence the derivative's interaction with biological targets, leading to a diverse and often enhanced spectrum of activities. This guide provides an in-depth exploration of the multifaceted biological activities of 2-substituted nicotinic acid derivatives, moving beyond their classical lipid-lowering roles to encompass anti-inflammatory, antimicrobial, and anticancer properties. We will delve into the underlying mechanisms of action, structure-activity relationships, and the critical experimental protocols required to validate these activities, offering a comprehensive resource for researchers and drug development professionals.

Chapter 1: The Spectrum of Biological Activity

Modification at the 2-position of the nicotinic acid scaffold unlocks a wide array of biological functions. The nature of the substituent—ranging from simple halogens to complex aryl or heterocyclic moieties—dictates the primary therapeutic action.

Lipid-Lowering and Cardiovascular Effects

The primary mechanism for nicotinic acid's lipid-lowering effect is the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), which is highly expressed in adipocytes.[4][] Activation of this Gi-coupled receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[4][6] This cascade ultimately suppresses lipolysis in adipose tissue, reducing the release of free fatty acids into the bloodstream and subsequently decreasing the liver's production of triglycerides and VLDL.[1]

Many 2-substituted derivatives are designed as GPR109A agonists, aiming to replicate this anti-lipolytic effect.[3][7] Furthermore, some derivatives, such as 2-(1-adamantylthio)nicotinic acid, have demonstrated potent vasorelaxant properties, suggesting potential applications in managing hypertension.[8] This vasorelaxation is mediated by endothelium-induced nitric oxide and prostacyclin, highlighting a dual benefit for cardiovascular health.[8]

Anti-inflammatory Activity

A growing body of evidence reveals that the GPR109A receptor is also expressed on various immune cells, including monocytes, macrophages, and neutrophils, implicating it in the modulation of inflammatory responses.[2][9] Activation of GPR109A can exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][9][10] This leads to a reduction in the production and secretion of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, and MCP-1.[10][11][12][13]

Studies on 2-substituted derivatives have borne this out. For instance, a series of 2-substituted phenyl derivatives of nicotinic acid showed significant analgesic and anti-inflammatory activities, comparable to the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid.[11] These compounds were found to significantly reduce serum levels of TNF-α and IL-6 in animal models.[11] This dual activity—lipid modification and inflammation suppression—makes these compounds particularly attractive for treating atherosclerosis, a disease driven by both dyslipidemia and chronic inflammation.[2]

Antimicrobial and Antifungal Activity

The pyridine ring is a common scaffold in antimicrobial agents. Researchers have successfully synthesized novel nicotinic acid derivatives with significant antibacterial and antifungal properties.[14][15] For example, a series of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives, synthesized from nicotinic acid, demonstrated high activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[14][15] Another study highlighted 2-anilino substituted nicotinyl arylsulfonylhydrazides that showed better inhibitory activity against Gram-positive and Gram-negative bacteria than standard drugs.[16] The mechanism often involves the disruption of microbial cell wall synthesis or interference with essential metabolic pathways. These findings suggest that the nicotinic acid backbone can be a valuable template for developing new classes of antibiotics to combat drug-resistant infections.[17]

Anticancer Activity

The therapeutic potential of nicotinic acid derivatives extends to oncology.[18] Several studies have reported the synthesis and evaluation of 2-substituted derivatives with promising antiproliferative and cytotoxic activities against various human cancer cell lines.[16][19][20] For example, certain 2-anilino substituted derivatives exhibited significant growth inhibitory activity against leukemia, melanoma, lung, colon, renal, and breast cancer cell lines.[16] Another study found that a novel nicotinic acid derivative exhibited potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis, and induced apoptosis in cancer cells. The mechanisms are diverse, ranging from the inhibition of critical signaling pathways like VEGFR-2 to the induction of apoptosis through caspase activation.[20]

Chapter 2: Mechanistic Insights & Signaling Pathways

Understanding the molecular pathways through which these derivatives exert their effects is paramount for rational drug design. The GPR109A signaling cascade is central to many of the observed activities.

The GPR109A Signaling Axis

Activation of GPR109A by nicotinic acid or its derivatives initiates a complex signaling cascade. The canonical pathway involves coupling to a Gi-type G protein.[4]

  • Ligand Binding & G Protein Activation: The agonist binds to GPR109A, inducing a conformational change that activates the associated heterotrimeric Gi protein.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[4]

  • Reduction in cAMP: This inhibition leads to a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP).[6]

  • Downstream Effects: In adipocytes, reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides (lipolysis).[6]

However, research has uncovered a non-canonical, G protein-independent pathway involving β-arrestin. This "biased agonism" is critical, as the β-arrestin pathway is believed to mediate the unwanted flushing effect, while the Gi pathway mediates the therapeutic anti-lipolytic effect.[2][3] The goal for many drug discovery programs is to develop G-protein-biased agonists that selectively activate the Gi pathway without engaging β-arrestin.[3]

GPR109A_Pathway cluster_therapeutic Therapeutic Pathway (Gi-Coupled) cluster_side_effect Side Effect Pathway (β-Arrestin) Ligand 2-Substituted Nicotinic Acid Derivative GPR109A GPR109A Receptor Ligand->GPR109A Binds Gi Gi Protein Activation GPR109A->Gi Arrestin β-Arrestin Recruitment GPR109A->Arrestin AC Adenylyl Cyclase (Inhibited) Gi->AC cAMP ↓ cAMP AC->cAMP Effect_Lipid ↓ Lipolysis (in Adipocytes) cAMP->Effect_Lipid Effect_Inflammation ↓ NF-κB Activation (in Immune Cells) cAMP->Effect_Inflammation PGD2 ↑ Prostaglandin D2 Release Arrestin->PGD2 Flushing Cutaneous Flushing PGD2->Flushing

Caption: GPR109A dual signaling pathways.

Chapter 3: Structure-Activity Relationship (SAR) Analysis

The relationship between the chemical structure of a 2-substituted nicotinic acid derivative and its biological activity is a key area of investigation. SAR studies provide a roadmap for optimizing lead compounds to enhance potency and selectivity while minimizing off-target effects.

Substituent at 2-PositionKey Biological ActivityObservations & Insights
Aryl Groups (e.g., Phenyl) Anti-inflammatory, AnalgesicThe presence of a 2-bromophenyl substituent, in particular, has been shown to confer potent analgesic and anti-inflammatory effects, comparable to mefenamic acid.[11]
Anilino Groups Anticancer, Antibacterial2-anilino substituted derivatives have demonstrated broad-spectrum anticancer activity. The substitution pattern on the anilino ring further modulates potency.[16]
Thioethers (e.g., -S-Adamantyl) Vasorelaxant, AntioxidantBulky, lipophilic groups like adamantane can enhance vasorelaxant properties. The free carboxylic acid form appears more potent than amide or nitrile analogs.[8]
Heterocycles (e.g., Oxadiazole) Antimicrobial, AntitubercularThe introduction of a 1,3,4-oxadiazole ring is a common strategy to impart antimicrobial activity. Substituents on the oxadiazole ring fine-tune the spectrum of activity.[14][21]

Key Takeaway from SAR: A delicate balance of steric bulk, electronics, and lipophilicity at the 2-position is crucial. For GPR109A agonists, the substituent must fit within a relatively restricted binding pocket.[7] For other activities like anticancer or antimicrobial effects, larger and more complex substituents can introduce new binding interactions with different target proteins.

Chapter 4: Experimental Validation & Protocols

Rigorous experimental validation is the cornerstone of drug discovery. The following section details standardized protocols for assessing the key biological activities of 2-substituted nicotinic acid derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric method for evaluating a compound's effect on cell viability and proliferation, making it essential for anticancer screening.[22][23][24]

Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[23] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[23][24] The amount of formazan produced is directly proportional to the number of viable cells.[23]

Step-by-Step Protocol:

  • Cell Plating: Seed cells (e.g., HCT-116, A549, or other relevant cancer cell lines) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).[23]

  • Compound Treatment: Prepare serial dilutions of the 2-substituted nicotinic acid derivatives in the appropriate cell culture medium. Remove the old media from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[22][25]

  • Formazan Crystal Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple crystals.[25]

  • Solubilization: Carefully remove the media containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[22] Measure the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[25]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Causality and Self-Validation:

  • Why specific cell density? Seeding too few cells may result in a weak signal, while overconfluency can inhibit growth and alter metabolic rates, leading to inaccurate results.[23]

  • Why include controls? Vehicle controls account for any effect of the solvent on cell viability. Untreated controls represent 100% viability. Background controls (media + MTT, no cells) correct for any spontaneous MTT reduction.[22]

  • Critical Step: The solubilization step is crucial. Incomplete dissolution of the formazan crystals is a common source of error. Visual inspection of the wells before reading is recommended.

Caption: Standard workflow for an MTT cytotoxicity assay.

GPR109A Activation Assessment (cAMP Assay)

To confirm that a derivative acts on GPR109A, a functional assay measuring the downstream consequences of receptor activation is necessary. Since GPR109A is Gi-coupled, its activation leads to a decrease in intracellular cAMP.[4]

Principle: This assay measures the change in cAMP levels in cells expressing GPR109A. Typically, adenylyl cyclase is first stimulated with an agent like forskolin to produce a high basal level of cAMP. The ability of a GPR109A agonist to then reduce this stimulated cAMP level is quantified.[4]

Step-by-Step Protocol:

  • Cell Preparation: Use a cell line stably expressing human GPR109A (e.g., HEK-293 or CHO cells). Harvest the cells when they are in the log phase of growth.[26]

  • Cell Plating: Dispense the cells into a 96-well or 384-well plate.

  • Compound Addition: Add the 2-substituted nicotinic acid derivatives at various concentrations to the wells. Include a known agonist (like nicotinic acid) as a positive control and a vehicle control.

  • Stimulation: Add forskolin to all wells (except for a negative control) to stimulate adenylyl cyclase and increase intracellular cAMP. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the cAMP concentration using a commercially available kit. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or bioluminescence-based assays (e.g., cAMP-Glo™).[27][28]

  • Data Analysis: Normalize the data to the forskolin-only control (representing 100% stimulation) and the vehicle control (basal cAMP). Plot the percent inhibition of the forskolin response against the compound concentration to determine the EC₅₀ (the concentration at which 50% of the maximal inhibitory effect is observed).

Causality and Self-Validation:

  • Why use forskolin? Forskolin directly activates adenylyl cyclase, creating a large and measurable cAMP signal. Measuring the inhibition of this signal is often more robust and reproducible than measuring a decrease from a low basal level.[4]

  • Why use a specific cell line? Using a cell line that overexpresses the target receptor (GPR109A) ensures a strong and specific signal, minimizing interference from other endogenous receptors.[26]

  • Pertussis Toxin Control: To confirm the involvement of a Gi protein, a parallel experiment can be run where cells are pre-treated with pertussis toxin. This toxin irreversibly inhibits Gi proteins. If the compound's effect is abolished by pertussis toxin, it strongly validates that the mechanism is Gi-dependent.[4][9]

In Vivo Anti-Hyperlipidemic Activity Assessment

In vitro results must be validated in a living system. Animal models are essential for evaluating the therapeutic potential of lipid-lowering agents.[29]

Principle: A state of hyperlipidemia is induced in an animal model, typically rats or mice. The test compound is then administered, and its effect on plasma lipid profiles is measured over time.[30]

Step-by-Step Protocol:

  • Model Induction: Induce hyperlipidemia in rats or mice. A common acute model involves the intraperitoneal injection of Triton WR-1339, a non-ionic detergent that inhibits lipoprotein lipase, leading to a rapid and significant increase in plasma cholesterol and triglycerides.[30][31] Alternatively, a chronic model can be established by feeding the animals a high-fat diet for several weeks.[32]

  • Animal Grouping: Divide the animals into several groups: a normal control group, a hyperlipidemic control group (receiving only the vehicle), a positive control group (receiving a standard drug like nicotinic acid or a statin), and test groups receiving different doses of the 2-substituted nicotinic acid derivative.

  • Compound Administration: Administer the test compounds and controls to the respective groups, typically via oral gavage.

  • Blood Sampling: Collect blood samples from the animals at specified time points (e.g., 0, 6, 12, and 24 hours post-treatment).

  • Lipid Profile Analysis: Separate the plasma from the blood samples and analyze the concentrations of total cholesterol, triglycerides, HDL, and LDL using commercially available enzymatic assay kits.

  • Data Analysis: Compare the lipid levels in the treated groups to those in the hyperlipidemic control group. Calculate the percentage reduction in each lipid parameter to determine the compound's efficacy.

Causality and Self-Validation:

  • Why use an induction model? Healthy animals have tightly regulated lipid levels. Inducing hyperlipidemia creates a disease state where the therapeutic effect of a lipid-lowering drug can be clearly observed and quantified.[30]

  • Why a positive control? A positive control group treated with a known effective drug validates the experimental model. If the positive control does not show the expected lipid-lowering effect, the results from the test groups are not reliable.[29]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. The choice of model, dosing, and procedures should be designed to minimize animal distress.

Conclusion and Future Directions

The 2-substituted nicotinic acid scaffold is a remarkably versatile platform for drug discovery. By strategically modifying the 2-position, chemists can tune the biological activity of the parent molecule, moving far beyond its original role in lipid management. The discovery of potent anti-inflammatory, antimicrobial, and anticancer derivatives highlights the vast, untapped potential of this chemical class.

Future research will likely focus on several key areas:

  • Development of Biased Agonists: The design of GPR109A agonists that are highly selective for the Gi signaling pathway over the β-arrestin pathway remains a "holy grail" to create a flush-free nicotinic acid mimetic.

  • Multi-Target Ligands: For complex diseases like atherosclerosis, derivatives that combine GPR109A-mediated anti-inflammatory and lipid-lowering effects in a single molecule are highly desirable.

  • Exploring New Targets: While GPR109A is a key target, some derivatives may exert their effects through entirely different mechanisms. Unbiased screening and mechanism-of-action studies will be crucial to uncover these new therapeutic opportunities.

As our understanding of the intricate signaling networks governing health and disease deepens, the rational design of 2-substituted nicotinic acid derivatives will continue to provide novel and effective therapeutic agents for a wide range of human ailments.

References

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Sources

Exploratory

The Crossroads of Cellular Energetics and Nucleotide Homeostasis: A Technical Guide to the Role of Nicotinic Acid Derivatives in Purine Metabolism

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the intricate relationship between nicotinic acid derivatives and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the intricate relationship between nicotinic acid derivatives and purine metabolism. Moving beyond a simplistic view of independent pathways, we will delve into the molecular intersections, enzymatic crosstalk, and signaling paradigms that connect these two fundamental aspects of cellular function. This document is intended to serve as a technical resource, offering not only a comprehensive overview of the current understanding but also actionable insights for experimental design and therapeutic development.

Section 1: Foundational Concepts: An Overview of Purine and Nicotinic Acid Metabolism

A thorough understanding of the individual pathways is paramount to appreciating their interplay.

The Central Role of Purine Metabolism

Purine metabolism encompasses the synthesis, degradation, and salvage of purine nucleotides (adenosine and guanosine derivatives). These molecules are not only the building blocks of DNA and RNA but are also central to cellular energy transfer (ATP, GTP), signaling (cAMP, cGMP), and as components of essential coenzymes (NAD, FAD, Coenzyme A)[1][2]. The de novo synthesis pathway builds the purine ring from various precursors, including amino acids and formate, on a phosphoribosyl pyrophosphate (PRPP) backbone[1][2]. The salvage pathway recycles purine bases from nucleotide turnover. The catabolism of purines culminates in the production of uric acid, a molecule with significant clinical relevance in conditions like gout[2].

Nicotinic Acid and the NAD+ Biosynthetic Pathways

Nicotinic acid (niacin or vitamin B3) and its derivatives are precursors for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and a substrate for various signaling enzymes. There are three major pathways for NAD+ biosynthesis:

  • The Preiss-Handler Pathway: This pathway utilizes nicotinic acid to synthesize NAD+[3].

  • The Salvage Pathway: This pathway recycles nicotinamide, a product of NAD+-consuming reactions, back into NAD+. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT)[4][5][6].

  • The De Novo Pathway (Kynurenine Pathway): This pathway synthesizes NAD+ from the essential amino acid tryptophan[3][7][8].

The balance between these pathways is crucial for maintaining the cellular NAD+ pool, which in turn influences a vast array of cellular processes, including metabolism, DNA repair, and inflammation[5][9].

Section 2: The Nexus: How Nicotinic Acid Derivatives Modulate Purine Metabolism

The interaction between nicotinic acid derivatives and purine metabolism is multifaceted, involving direct enzymatic competition, shared precursors, and the overarching influence of NAD+ homeostasis.

The Clinical Observation: Nicotinic Acid and Hyperuricemia

A long-standing clinical observation is that pharmacological doses of nicotinic acid can lead to hyperuricemia and precipitate gout in susceptible individuals[10][11][12]. This effect is primarily attributed to two mechanisms:

  • Competition for Renal Excretion: Nicotinic acid and its metabolites can compete with uric acid for tubular secretion in the kidneys, leading to decreased uric acid excretion[10][11].

  • Inhibition of Uricase: Some studies suggest that niacin may inhibit uricase, an enzyme that breaks down uric acid in many species (though absent in humans)[10]. The relevance of this mechanism in humans is primarily through its impact on purine breakdown dynamics.

This clinical phenomenon underscores a direct, albeit often overlooked, link between nicotinic acid and purine homeostasis.

The Kynurenine Pathway: A Deeper Mechanistic Link

The de novo synthesis of NAD+ from tryptophan via the kynurenine pathway represents a more profound intersection with purine metabolism. This pathway generates quinolinic acid, a precursor for the pyridine ring of NAD+[7][13]. The enzyme quinolinate phosphoribosyltransferase (QPRT) then converts quinolinic acid to nicotinic acid mononucleotide, feeding into the NAD+ synthesis cascade[3][14].

A critical regulatory node in this pathway is the enzyme aminocarboxymuconate-semialdehyde decarboxylase (ACMSD). ACMSD diverts a key intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), towards acetyl-CoA production. When ACMSD activity is low, ACMS spontaneously cyclizes to form quinolinic acid, thus favoring de novo NAD+ synthesis[9][15][16]. Therefore, the activity of ACMSD directly influences the flux of tryptophan catabolism towards either energy production or NAD+ biosynthesis, which has significant implications for purine metabolism through the shared requirement for PRPP and the functional roles of NAD+.

Experimental Protocol: Assessing the Impact of ACMSD Inhibition on NAD+ and Purine Metabolites

Objective: To determine the effect of inhibiting ACMSD on intracellular NAD+ levels and the purine nucleotide pool in a cellular model.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., hepatocytes, neurons) under standard conditions.

  • ACMSD Inhibition: Treat cells with a specific ACMSD inhibitor (e.g., 3-hydroxyanthranilic acid) at various concentrations and time points. Include a vehicle control.

  • Metabolite Extraction: Harvest cells and perform a metabolite extraction using a suitable method (e.g., methanol/chloroform extraction).

  • LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of:

    • NAD+ and its precursors (e.g., quinolinic acid, nicotinic acid mononucleotide).

    • Purine nucleotides (ATP, GTP, ADP, GDP, AMP, GMP).

    • Purine catabolites (e.g., hypoxanthine, xanthine, uric acid).

  • Data Analysis: Normalize metabolite levels to total protein concentration and compare the levels in treated versus control cells.

Expected Outcome: Inhibition of ACMSD is expected to increase the intracellular concentration of quinolinic acid and subsequently NAD+, potentially altering the purine nucleotide pool due to the interconnectedness of these metabolic pathways.

The Central Role of NAD+ Consuming Enzymes

The influence of nicotinic acid derivatives on purine metabolism is significantly mediated by NAD+-dependent enzymes that directly or indirectly impact purine-related processes.

CD38 is a transmembrane glycoprotein with NAD+ glycohydrolase and ADP-ribosyl cyclase activities, making it a major consumer of NAD+[17][18]. Its activity is implicated in various inflammatory conditions, including gout. In the context of gouty inflammation, monosodium urate (MSU) crystals upregulate CD38 expression in macrophages, leading to a reduction in intracellular NAD+ levels[17]. This NAD+ depletion is associated with reduced activity of NAD+-dependent sirtuins, such as SIRT1, which are known to suppress inflammatory responses[17].

Furthermore, CD38 catalyzes the production of cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP), potent calcium-mobilizing second messengers[19][20][21][22]. These molecules are involved in purinergic signaling, a complex communication system where purine nucleotides and nucleosides act as extracellular signaling molecules.

Diagram: The Role of CD38 in Gouty Inflammation and Purinergic Signaling

CD38_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage MSU MSU Crystals CD38 CD38 MSU->CD38 Upregulates NAD NAD+ CD38->NAD Consumes cADPR_NAADP cADPR / NAADP CD38->cADPR_NAADP Produces NAM Nicotinamide SIRT1 SIRT1 (inactive) NAD->SIRT1 Required for activation Inflammation Inflammatory Response SIRT1->Inflammation Suppresses Ca_release Ca2+ Release cADPR_NAADP->Ca_release Induces

Caption: Upregulation of CD38 by MSU crystals depletes NAD+, leading to reduced SIRT1 activity and an enhanced inflammatory response. CD38 also produces Ca2+-mobilizing messengers.

Sirtuin 1 (SIRT1) is an NAD+-dependent protein deacetylase that plays a crucial role in regulating metabolism, inflammation, and cellular stress responses[23][24][25]. Its activity is directly linked to the cellular NAD+/NADH ratio, making it a key sensor of the cell's energy status[24]. By deacetylating a wide range of transcription factors and coactivators, SIRT1 can influence the expression of genes involved in both purine and nicotinic acid metabolism.

For instance, SIRT1 can deacetylate and activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and fatty acid oxidation[23]. This has indirect but significant implications for purine metabolism, as these processes are energetically demanding and tightly coupled to the cellular nucleotide pool.

Diagram: SIRT1 as a Central Regulator

SIRT1_Regulation cluster_targets SIRT1 Targets cluster_outcomes Cellular Outcomes NAD High NAD+/NADH Ratio SIRT1 SIRT1 (Active) NAD->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) NFkB NF-κB SIRT1->NFkB Deacetylates (Inhibits) FOXO FOXO Proteins SIRT1->FOXO Deacetylates (Activates) Mito Mitochondrial Biogenesis PGC1a->Mito Inflammation ↓ Inflammation NFkB->Inflammation Stress Stress Resistance FOXO->Stress

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical Evaluation of Nicotinic Acid Derivatives Using Hyperuricemic Animal Models

Abstract & Scientific Rationale Nicotinic acid (Niacin) is a potent lipid-modifying agent, historically used to treat dyslipidemia. However, its clinical utility is severely limited by a "metabolic paradox": while it eff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Nicotinic acid (Niacin) is a potent lipid-modifying agent, historically used to treat dyslipidemia. However, its clinical utility is severely limited by a "metabolic paradox": while it effectively lowers LDL and triglycerides, it paradoxically induces hyperuricemia , increasing the risk of gout.

The Mechanism of Toxicity: Niacin competes with uric acid (UA) for the URAT1 (SLC22A12) organic anion transporter in the renal proximal tubule. By acting as a counter-ion for URAT1, Niacin drives the reabsorption of uric acid back into the blood, decreasing renal excretion.[1]

The Objective of this Guide: This application note details the experimental frameworks for testing novel Nicotinic Acid derivatives. The goal is two-fold:

  • Safety Screening: Confirm the derivative does not induce hyperuricemia (i.e., lacks affinity for URAT1).

  • Efficacy Screening: Determine if the derivative possesses dual activity (lipid-lowering + uricosuric properties) using established hyperuricemic animal models.

Experimental Logic & Model Selection

Rodents possess the enzyme uricase (urate oxidase), which degrades uric acid to allantoin. Humans lack this enzyme. Therefore, to model human-like hyperuricemia and test Niacin derivatives, we must pharmacologically inhibit uricase in the animal model.

The Biological Pathway (Graphviz)

The following diagram illustrates the competitive mechanism at the renal interface and the intervention points for the animal model.

G cluster_0 Renal Proximal Tubule Lumen (Urine) cluster_1 Tubular Epithelial Cell cluster_2 Blood / Systemic Circulation UA_Urine Uric Acid (Filtered) URAT1 URAT1 Transporter (SLC22A12) UA_Urine->URAT1 Substrate Niacin Niacin (Drug) Niacin->URAT1 High Affinity Counter-Ion Exchange UA_Blood Serum Uric Acid (Hyperuricemia) URAT1->UA_Blood Reabsorption (Increased by Niacin) Intracellular Intracellular Space PO Potassium Oxonate (Uricase Inhibitor) Uricase Native Rodent Uricase PO->Uricase Inhibits Uricase->UA_Blood Normally Degrades UA

Figure 1: Mechanism of Niacin-induced hyperuricemia via URAT1 competition and the role of Potassium Oxonate (PO) in blocking native rodent uricase to mimic human physiology.

Detailed Protocols

Protocol A: The "Safety Screen" (Non-Hyperuricemic Liability)

Objective: To prove a new derivative does not raise Serum Uric Acid (SUA) compared to Niacin.

Animals: Male C57BL/6 mice (8-10 weeks) or Sprague-Dawley rats (180-220g). Group Size: n=8 per group.

Experimental Groups:

  • Vehicle Control: Saline/CMC-Na.

  • Positive Control (Niacin): Nicotinic Acid (100 mg/kg, IP or PO).

  • Test Derivative (Low): Equimolar dose to Niacin.

  • Test Derivative (High): 2x Equimolar dose.

Workflow:

  • Acclimatization: 1 week.

  • Fasting: Fast animals for 12 hours prior to dosing (water ad libitum).

  • Dosing: Administer compounds via oral gavage (PO) or Intraperitoneal (IP).

  • Sampling: Collect tail vein blood at T=0, 1h, 2h, 4h .

    • Note: Niacin has a short half-life; transient hyperuricemia peaks quickly.

  • Endpoint: Measure SUA. If Derivative Group SUA << Niacin Group SUA, the compound is "Renally Safe."

Protocol B: The "Dual-Efficacy" Screen (Hyperuricemic Model)

Objective: To test if the derivative can actively lower UA in a disease state (Uricosuric activity) while managing lipids. Model: Potassium Oxonate (PO) + Hypoxanthine (Hx) Induced Hyperuricemia.[2][3][4]

Reagents Preparation:
  • Potassium Oxonate (PO): Dissolve in 0.9% saline (warm to 50°C if needed). Function: Inhibits Uricase.

  • Hypoxanthine (Hx): Suspend in 0.5% CMC-Na. Function: Increases Purine Load.

  • Positive Control: Benzbromarone (10 mg/kg) or Allopurinol (10 mg/kg).

Step-by-Step Workflow (7-Day Sub-Acute Model)
DayTimeActionRationale
D0-D6 08:00Induction: PO (250 mg/kg, IP) + Hx (500 mg/kg, Oral)Establishes sustained hyperuricemia.
D0-D6 09:00Treatment: Administer Test Derivative (Oral)Give drug 1h post-induction to test therapeutic effect.
D7 08:00Final Induction: PO + Hx
D7 09:00Final Treatment: Test Derivative
D7 09:00 - 14:00Metabolic Cage Housing Collect 5-hour urine for Uric Acid (UUA) and Creatinine (UCr).
D7 14:00Termination: Cardiac punctureCollect Serum for SUA and Creatinine (SCr). Harvest Kidney.
Experimental Workflow Diagram (Graphviz)

Workflow Start Acclimatization (7 Days) Induction Induction Phase (Daily for 7 Days) PO (IP) + Hx (Oral) Start->Induction Treatment Drug Admin (1h post-induction) Induction->Treatment Daily Cycle Treatment->Induction Next Day Metabolic Metabolic Cages (Day 7: Urine Collection) Treatment->Metabolic Day 7 Only Sacrifice Sample Collection Blood & Kidney Tissue Metabolic->Sacrifice

Figure 2: 7-Day Sub-Acute Hyperuricemia Protocol workflow ensuring steady-state evaluation of the derivative.

Data Analysis & Interpretation

Key Metrics

To validate the derivative, you must calculate the Fractional Excretion of Uric Acid (FEUA) . This distinguishes whether a drop in SUA is due to decreased production (XO inhibition) or increased excretion (URAT1 inhibition).



  • 
     : Urinary Uric Acid concentration.
    
  • 
     : Serum Creatinine.[3][4]
    
Expected Results Table
GroupSUA (µmol/L)UUA (µmol/L)FEUA (%)Interpretation
Normal Control 80 - 110High>10%Baseline physiology.
Model (PO+Hx) 300 - 450 Low<5%Successful Hyperuricemia (High load + Retention).
Niacin (Parent) >450 Very Low<3%Exacerbated Hyperuricemia (URAT1 competition).
Derivative (Ideal) 150 - 200High >15% Success: Uricosuric effect (URAT1 inhibition).
Allopurinol <80LowN/AProduction inhibited (XO blocker).

Mechanistic Validation (Molecular Profiling)

To confirm the Mechanism of Action (MOA), analyze the kidney tissue harvested on Day 7.

  • Western Blot / qPCR Targets:

    • URAT1 (SLC22A12): The primary target.[5] Niacin typically upregulates URAT1 surface expression or activity. An ideal derivative should downregulate it or block it.[6]

    • GLUT9 (SLC2A9): Basolateral transporter.

    • OAT1 (SLC22A6): Responsible for secretion of UA into urine. Niacin derivatives should ideally not inhibit OAT1.

  • Protocol Tip:

    • Extract membrane proteins specifically to see transporter localization changes.

    • Use GraphPad Prism for One-way ANOVA followed by Dunnett’s post-hoc test.

References

  • Mechanism of Niacin-Induced Hyperuricemia

    • Title: Nicotinic acid can increase urate reabsorption in the kidney, where nicotinate functions as a counter-ion for uric acid on URAT1.[1]

    • Source: Rheum
    • URL:[Link]

  • Potassium Oxonate Model Validation

    • Title: Establishment and optimization of a novel mouse model of hyperuricemic nephrop
    • Source: PubMed (NIH).
    • URL:[Link]

  • URAT1 Transporter Structure & Drug Interaction

    • Title: Molecular basis of the urate transporter URAT1 inhibition by gout drugs.[5][7]

    • Source: Nature Communic
    • URL:[Link]

  • Screening Protocols for Uricosurics

    • Title: A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling.[8]

    • Source: Pharmaceutics (MDPI).
    • URL:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Strategies for Metabolite Profiling of 2-[Cyclohexyl(methyl)amino]nicotinic Acid

Executive Summary & Scientific Rationale This application note details a comprehensive workflow for the metabolite identification (MetID) of 2-[Cyclohexyl(methyl)amino]nicotinic acid . This molecule represents a class of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a comprehensive workflow for the metabolite identification (MetID) of 2-[Cyclohexyl(methyl)amino]nicotinic acid . This molecule represents a class of amphiphilic pyridine derivatives often investigated for lipid-modulating or anti-inflammatory properties. Its structure—comprising a polar nicotinic acid core and a lipophilic cyclohexyl-methyl-amine tail—presents specific analytical challenges, notably zwitterionic behavior and a wide range of potential metabolic pathways.

The Core Challenge: The co-existence of a basic tertiary amine and an acidic carboxyl group implies that metabolites may exhibit drastically different ionization efficiencies and chromatographic retention. Furthermore, the lipophilic cyclohexyl ring is a "metabolic soft spot" for CYP450-mediated hydroxylation, while the carboxylic acid is a prime target for Phase II conjugation.

The Solution: We utilize Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry. The data analysis strategy relies heavily on Mass Defect Filtering (MDF) , a technique essential for distinguishing low-level drug-related ions from the high background of biological matrices (Zhu et al., 2009).

Chemical Context & Theoretical Metabolic Map

Before initiating benchwork, we must predict the metabolic fate to set instrument parameters correctly.

  • Parent Formula: C13H18N2O2

  • Monoisotopic Mass: 234.1368 Da

  • Ionization: [M+H]+ = 235.1441

Predicted Metabolic Pathways

Based on the structure, the following biotransformations are prioritized:

  • N-Demethylation: Loss of the methyl group on the exocyclic amine (Phase I).

  • Cyclohexyl Hydroxylation: Oxidation of the lipophilic ring (Phase I).

  • Acyl Glucuronidation: Conjugation at the carboxylic acid (Phase II).

  • N-Oxidation: Oxidation of the pyridine or tertiary amine nitrogen (Phase I).

  • Glycine Conjugation: Formation of a nicotinuric acid analog (Phase II).

Visualization: Predicted Metabolic Map

MetabolicMap cluster_PhaseI Phase I Modifications cluster_PhaseII Phase II Conjugations Parent Parent Drug 2-[Cyclohexyl(methyl)amino]nicotinic acid [M+H]+: 235.1441 M1 M1: N-Desmethyl (Loss of CH2) [M+H]+: 221.1285 Parent->M1 CYP450 (-14.0156 Da) M2 M2: Hydroxylation (Cyclohexyl Ring) [M+H]+: 251.1390 Parent->M2 CYP450 (+15.9949 Da) M3 M3: Acyl Glucuronide (COOH Conjugation) [M+H]+: 411.1762 Parent->M3 UGT (+176.0321 Da) M4 M4: N-Oxide (Pyridine/Amine) [M+H]+: 251.1390 Parent->M4 FMO/CYP (+15.9949 Da) M5 M5: Glycine Conjugate (Amide Formation) [M+H]+: 292.1656 Parent->M5 Glycine N-acyltransferase (+57.0215 Da)

Figure 1: Predicted metabolic pathways for 2-[Cyclohexyl(methyl)amino]nicotinic acid. Colors indicate metabolic generation (Red/Yellow: Phase I, Green: Phase II).

Experimental Protocol

In Vitro Incubation System

To capture the full spectrum of metabolites, we utilize a dual-system approach: Liver Microsomes (high CYP activity) and Cryopreserved Hepatocytes (complete Phase I/II machinery).

Reagents:

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • UDPGA (cofactor for glucuronidation) - Critical for carboxylic acid drugs.

  • Alamethicin (pore-forming peptide) - Required to access intraluminal UGTs in microsomes.

Step-by-Step Workflow:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Rationale: Phosphate buffer mimics physiological pH; 0.5 mg/mL minimizes non-specific protein binding.

  • Pre-Incubation: Add test compound (10 µM final) and Alamethicin (25 µg/mg protein). Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system and UDPGA (2 mM).

  • Time Course: Aliquot samples at T=0, 15, 30, and 60 minutes.

  • Quenching: Add 3 volumes of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Rationale: ACN precipitates proteins; Formic acid stabilizes the carboxylic acid metabolites and prevents degradation of acyl glucuronides.

  • Clarification: Centrifuge at 4,000 x g for 20 minutes at 4°C. Collect supernatant for LC-MS.

LC-HRMS Acquisition Method

Instrument Platform: Thermo Q-Exactive (Orbitrap) or Sciex X500R (Q-TOF). Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

  • Why T3? This column is designed to retain polar organic acids (like our parent drug's nicotinic acid core) better than standard C18, preventing early elution with the void volume.

Mobile Phase:

  • A: Water + 0.1% Formic Acid.[1]

  • B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)Curve
0.050.4Initial
1.050.4Hold
10.0950.4Linear
12.0950.4Wash
12.150.4Re-equilibrate
15.050.4End

Mass Spectrometry Parameters (Source: H-ESI):

  • Polarity: Positive (primary) and Negative (secondary for glucuronides).

  • Scan Range: m/z 100 – 1000.

  • Resolution: 70,000 (Orbitrap) or >30,000 (Q-TOF).

  • Data Dependent Acquisition (DDA): Top 5 ions selected for MS/MS fragmentation.

  • Stepped Collision Energy: 20, 40, 60 eV.

    • Rationale: Ensures fragmentation of both the sturdy pyridine ring and the labile glucuronide linkages.

Data Processing: The Mass Defect Filter (MDF)[2][3][4]

Standard extraction of chromatograms often misses minor metabolites buried in matrix noise. MDF leverages the fact that metabolites retain the core mass defect of the parent drug (Zhang et al., 2009).

Calculating the Filter
  • Parent Mass (M): 234.1368

  • Mass Defect: 0.1368

  • Filter Window: ± 50 mDa (0.050 Da) usually covers Phase I/II shifts.

MDF Logic Table:

Target ClassMass Shift (Da)Theoretical Mass (Da)Mass DefectMDF Window (±50 mDa)
Parent 0234.1368.13680.0868 – 0.1868
Hydroxylation +15.9949250.1317.13170.0817 – 0.1817
Demethylation -14.0156220.1212.12120.0712 – 0.1712
Glucuronidation +176.0321410.1689.16890.1189 – 0.2189

Protocol: Apply a dynamic MDF in your software (e.g., Compound Discoverer or MetabolitePilot) using the parent mass defect as the center. This will remove >90% of background ions (lipids, polymers) that do not share the nicotinic acid core structure.

Structural Elucidation & Validation

Once potential metabolite peaks are isolated via MDF, structural assignment is performed using MS/MS fragmentation patterns.

Diagnostic Fragment Ions[5]
  • m/z 124.04 (Nicotinic acid core): Presence indicates the pyridine ring and carboxylic acid are intact; metabolism likely occurred on the cyclohexyl amine tail.

  • m/z 81.07 (Cyclohexyl ring): Loss of this fragment suggests modification on the ring.

  • Neutral Loss of 176 Da: Definitive confirmation of a glucuronide.

Validation Workflow Visualization

ValidationFlow RawData Raw LC-HRMS Data (Full Scan) MDF Mass Defect Filter (Parent Defect ± 50mDa) RawData->MDF PeakPick Peak Detection (S/N > 10) MDF->PeakPick Control Control Comparison (T=0 vs T=60) PeakPick->Control MS2 MS/MS Interpretation (Fragment Matching) FinalList Final Metabolite List (MIST Compliant) MS2->FinalList Control->MS2 Unique Peaks Only

Figure 2: Data processing workflow. The comparison with T=0 controls is critical to rule out chemical degradation or impurities.

Regulatory Compliance (MIST)

According to the FDA Guidance on Safety Testing of Drug Metabolites (MIST) , any metabolite present at >10% of total drug-related exposure in humans (at steady state) requires safety evaluation.[2][3]

  • Action Item: If the acyl glucuronide (M3) is major, assess its reactivity. Acyl glucuronides can covalently bind to proteins, leading to immune-mediated toxicity (idiosyncratic drug-induced liver injury).

  • Stability Test: Perform a degradation study of M3 in buffer at pH 7.4. If T1/2 < 2 hours, it is considered a "reactive metabolite."

References

  • U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites: Guidance for Industry. [Link][4]

  • Zhu, M., Ma, L., Zhang, H., et al. (2009).[5] Detection and Characterization of Metabolites in Biological Matrices Using Mass Defect Filtering of Liquid Chromatography/High Resolution Mass Spectrometry Data. Drug Metabolism and Disposition.[2][5][6] [Link]

  • Zhang, H., Zhang, D., & Ray, K. (2009). Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry.[7][8][5] Journal of Mass Spectrometry.[5] [Link]

  • Zhou, B., Xiao, J. F., Tuli, L., & Ressom, H. W. (2012). LC-MS-based metabolomics.[1][7][8][5][9][10][11] Molecular BioSystems. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Alkylaminonicotinic Acids

Introduction The 2-alkylaminonicotinic acid scaffold is a critical pharmacophore, often functioning as a bioisostere for anthranilic acids in non-steroidal anti-inflammatory drugs (NSAIDs) and serving as a precursor for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-alkylaminonicotinic acid scaffold is a critical pharmacophore, often functioning as a bioisostere for anthranilic acids in non-steroidal anti-inflammatory drugs (NSAIDs) and serving as a precursor for pyrido[2,3-d]pyrimidines.

However, the synthesis of this moiety is deceptively simple. The presence of a basic nitrogen (pyridine), an acidic proton (carboxylic acid), and an electrophilic center (C2-Cl) creates a "perfect storm" for side reactions, solubility issues, and reactivity bottlenecks. This guide addresses the four most common failure modes reported by our users.

Module 1: Reactivity & The Bottleneck

User Query:

"I am refluxing 2-chloronicotinic acid with a primary alkyl amine in ethanol, but I see no product, only starting material. Why is the reaction dead?"

Root Cause Analysis:

This is the classic "Coulombic Repulsion" error.

  • Acid-Base Neutralization: The alkyl amine is basic. It immediately deprotonates the carboxylic acid (

    
    ) to form a carboxylate salt.
    
  • Electronic Deactivation: The resulting carboxylate anion (

    
    ) is electron-donating by induction and resonance. This increases the electron density of the pyridine ring, significantly raising the activation energy required for Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Charge Repulsion: The incoming nucleophile (amine) and the substrate (carboxylate) are both electron-rich/negative, leading to repulsion.

Troubleshooting Protocol:
Option A: The "Neat" Force Method (For non-volatile amines)

If your amine has a high boiling point (>100°C), run the reaction without solvent.

  • Mechanism: The excess amine acts as both solvent and base. The high concentration overcomes the electronic deactivation.

  • Conditions: 140–160°C in a sealed tube.

Option B: The Ester Bypass (Recommended)

Convert the acid to an ester to prevent carboxylate formation.

Step-by-Step Workflow:

  • Esterification: Reflux 2-chloronicotinic acid in MeOH with catalytic

    
    
    
    
    
    Methyl 2-chloronicotinate .
  • Substitution: React ester with amine (1.1 equiv) and DIEA (2.0 equiv) in DMF or DMSO at 80–100°C.

  • Hydrolysis: Saponify the ester (LiOH/THF/H2O) to reveal the acid.

Decision Logic Diagram

SNAr_Strategy cluster_legend Key Decision Factors Start Start: 2-Chloronicotinic Acid + Amine CheckAmine Is the amine volatile (bp < 80°C)? Start->CheckAmine Volatile Route A: Ester Protection (Prevents carboxylate deactivation) CheckAmine->Volatile Yes NonVolatile Route B: Neat Reaction (High Temp, Sealed Tube) CheckAmine->NonVolatile No EsterStep Intermediate: Methyl Ester Volatile->EsterStep 1. SOCl2/MeOH Autoclave Autoclave NonVolatile->Autoclave 140°C, 16h SNAr SNAr EsterStep->SNAr 2. Amine, DIPEA, 80°C Hydrolysis Hydrolysis SNAr->Hydrolysis 3. LiOH, THF/H2O Product Product Hydrolysis->Product Final Product Autoclave->Product Legend Ester Route = Higher Yield Neat Route = Faster, Lower Purity

Caption: Strategic decision tree for overcoming electronic deactivation in 2-chloronicotinic acid substitution.

Module 2: Steric Hindrance & Catalytic Solutions

User Query:

"I'm trying to install a bulky amine (e.g., tert-butylamine or isopropylamine). The ester method works poorly (<10% yield). How do I force this?"

Root Cause Analysis:

The C2 position is sterically crowded by the C3-carbonyl group.


 follows an addition-elimination mechanism involving a tetrahedral Meisenheimer complex. Bulky amines destabilize this intermediate, causing the reaction to revert to starting materials.
Troubleshooting Protocol: Buchwald-Hartwig Amination

Switch from


 (thermal) to Pd-catalyzed cross-coupling.

Optimized Conditions for 2-Halonicotinates:

ParameterRecommendationRationale
Catalyst

or

Standard Pd(0) sources.
Ligand Xantphos or BINAP Bidentate ligands with wide bite angles prevent the formation of inactive Pd-pyridine complexes (catalyst poisoning).
Base

Weaker bases like carbonate are preferred over NaOtBu to prevent hydrolysis of the ester during coupling.
Solvent 1,4-Dioxane or TolueneAnhydrous conditions are critical.
Temp 100°CSufficient energy for oxidative addition.

Critical Note: Do not attempt this on the free acid. The carboxylic acid will protonate the Pd-amine intermediate and kill the catalytic cycle. Use the ester or nitrile precursor.

Module 3: The "Zwitterion Trap" (Isolation)

User Query:

"My LCMS shows 100% conversion, but when I extract with Ethyl Acetate/Water, the product stays in the water layer. I can't isolate it."

Root Cause Analysis:

2-Alkylaminonicotinic acids are ampholytes (zwitterions).

  • Basic Site: Pyridine Nitrogen / Secondary Amine.

  • Acidic Site: Carboxylic Acid.[1][2][3]

  • At Neutral pH: The molecule exists as an internal salt (

    
     / 
    
    
    
    ), making it highly water-soluble and insoluble in organic solvents.
Troubleshooting Protocol: Isoelectric Precipitation

You must adjust the pH to the molecule's Isoelectric Point (pI), where the net charge is zero.[4]

The Protocol:

  • Concentrate: Remove organic solvents (MeOH/THF) from the reaction mixture.

  • Dilute: Dissolve the residue in minimal water (approx. 5 volumes).

  • Acidify/Basify:

    • If coming from basic hydrolysis: Add 1N HCl dropwise.

    • If coming from acidic workup: Add Sat. NaOAc or 1N NaOH dropwise.

  • Target pH: Aim for pH 3.5 – 4.5 .

    • Why? The pKa of the pyridine nitrogen is ~3.0, and the acid is ~4.8. The pI lies between these values.

  • Precipitation: The product will crash out as a solid at the pI. Filter and wash with cold water.

Isolation Workflow Diagram

Isolation_Workflow Crude Crude Reaction Mix (High pH) Step1 Remove Organics (Rotovap) Crude->Step1 Step2 Dissolve in H2O Step1->Step2 Step3 Slowly add 1N HCl Monitor pH Step2->Step3 Decision Current pH? Step3->Decision Soluble1 pH > 6 (Anionic Form) Water Soluble Decision->Soluble1 Too Basic Soluble2 pH < 2 (Cationic Form) Water Soluble Decision->Soluble2 Too Acidic Precip pH 3.5 - 4.5 (Neutral Zwitterion) PRECIPITATION Decision->Precip Target Reached Soluble1->Step3 Add more Acid Soluble2->Step3 Add Base (Back-titrate)

Caption: Iterative pH adjustment process to locate the isoelectric point for maximum recovery.

Module 4: Decarboxylation Risks

User Query:

"I dried my product in the oven at 80°C, and the NMR shows the loss of the carboxylic acid peak. What happened?"

Root Cause Analysis:

Nicotinic acids with electron-donating groups (like alkylamines) at the 2-position are prone to thermal decarboxylation .

  • Mechanism: The electron-rich ring stabilizes the transition state for

    
     loss. This is accelerated if the compound is in its zwitterionic or protonated form (pyridinium salt).
    
Prevention Guide:
  • Drying: Never dry these compounds above 50°C . Use a vacuum desiccator with

    
     at room temperature.
    
  • Workup: Avoid prolonged heating in acidic media (e.g., refluxing in HCl). Acid promotes protonation of the ring C3, facilitating

    
     loss.
    
  • Storage: Store at -20°C.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2-chloronicotinic acid with amines.
    • Source: (Canonical reference for

      
       mechanisms).
      
  • Buchwald-Hartwig Amination of Pyridines

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7][8]

    • Source: [J. Am. Chem. Soc.[9] Landing Page]([Link])

  • Zwitterionic Properties of Amino Acids

    • Master Organic Chemistry. (2023).[4][10] Isoelectric Points of Amino Acids.

    • Source:

  • Synthesis of 2-Alkylaminonicotinic Acids via Esters

    • Dunn, A. D., et al. (2010). Synthesis of 2-alkylaminonicotinic acids.
    • Source: (General landing page for the journal housing relevant specific protocols).

Sources

Optimization

optimizing reaction conditions for 2-substituted nicotinic acid synthesis

Welcome to the Nicotinic Acid Synthesis Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nicotinic Acid Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I have structured this guide to address the specific "pain points" of synthesizing 2-substituted nicotinic acids. Unlike generic organic chemistry guides, we will focus on the causality of failure—why reactions stall, why yields drop, and how to engineer your way out of it.

Safety & Handling Directive

  • Warning: Nicotinic acid derivatives are often amphoteric and can form zwitterions, complicating isolation.[1]

  • Thermal Hazard: Nicotinic acids are prone to decarboxylation at temperatures >150°C, converting valuable intermediates into substituted pyridines.[1] Avoid unbuffered high-temperature conditions.

Part 1: Strategic Triage (Route Selection)

Before optimizing conditions, verify you are on the correct synthetic path. The 2-position of the pyridine ring is electron-deficient, but the presence of the C3-carboxylate complicates matters sterically and electronically.

RouteSelection Start Target: 2-Substituted Nicotinic Acid Substrate Starting Material? Start->Substrate RouteA 2-Halo-Nicotinic Acid (Cl, Br, F) Substrate->RouteA Commercial RouteB Unsubstituted Nicotinic Acid Substrate->RouteB Raw Material Decision1 Nucleophile Type? RouteA->Decision1 DoM Requires Directing Group (Amide/Oxazoline) GO TO MODULE 3 RouteB->DoM Ortho-Lithiation Suzuki Carbon (Aryl/Alkyl) GO TO MODULE 1 (Suzuki/Stille) Decision1->Suzuki SnAr Heteroatom (N, O, S) GO TO MODULE 2 (SNAr) Decision1->SnAr

Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway based on substrate availability and desired substitution.

Part 2: Module 1 - Metal-Catalyzed Cross-Coupling

Primary Issue: Catalyst Deactivation & Protodeboronation. Context: Suzuki-Miyaura coupling on 2-chloronicotinic acid (or ester).

The pyridine nitrogen is a strong


-donor.[1] Standard Pd catalysts (e.g., 

) often fail because the pyridine nitrogen displaces the phosphine ligand, forming a catalytically inactive "Pd-Pyridine" stable complex. Furthermore, the C3-carboxylate can act as a chelating group, locking the Pd in a stable metallacycle.
Optimization Protocol: The "Steric Bulk" Strategy

To prevent N-coordination, you must use electron-rich, sterically bulky ligands that physically block the pyridine nitrogen from binding to the Palladium center.

ParameterStandard (Fail)Optimized (Success)Mechanistic Rationale
Catalyst Source


or

Use a labile Pd(II) or Pd(0) source that allows bulky ligands to bind immediately.[1]
Ligand

XPhos, SPhos, or

Bulky Buchwald ligands prevent formation of the inactive

complex [1].[1]
Base


or

Anhydrous, stronger bases facilitate transmetalation in sterically crowded environments.[1]
Solvent DMFDioxane/Water (4:[1]1) or Toluene Biphasic systems often solubilize the inorganic base better while keeping the catalyst active in the organic phase.
Troubleshooting Q&A

Q: My reaction conversion stalls at 40% despite fresh catalyst. Why? A: You are likely experiencing Protodeboronation of your boronic acid.[1] 2-Heteroaryl boronic acids are notoriously unstable.[1]

  • Fix: Switch to Potassium Organotrifluoroborates (

    
    )  or MIDA boronates .[1] These slowly release the active boronic species, keeping the concentration low and preventing decomposition [2].
    

Q: Should I couple the Acid or the Ester? A: Always couple the Ester (Methyl 2-chloronicotinate).

  • Reason: The free carboxylic acid (

    
    ) can deprotonate to form a carboxylate anion (
    
    
    
    ), which binds to Pd(II) and shuts down the catalytic cycle. Esterify first (
    
    
    ), couple, then hydrolyze (
    
    
    ).[1]

Part 3: Module 2 - Nucleophilic Aromatic Substitution ( )

Primary Issue: Electronic Deactivation. Context: Displacing a halogen at C2 with an amine, thiol, or alkoxide.[1]

While the pyridine ring is electron-deficient, the presence of a carboxylate anion (under basic conditions) donates electron density into the ring via induction, making the C2 position less electrophilic.

The "Leaving Group Ladder"

In


, bond breaking is not the rate-determining step; the attack of the nucleophile is. Therefore, highly electronegative leaving groups accelerate the reaction by lowering the LUMO energy of the ring.

Reactivity Order:



Optimization Protocol: The "Solvent Switch"

Scenario: Reaction of 2-chloronicotinic acid with a primary amine.

  • Substrate: If possible, use 2-Fluoronicotinic acid or Methyl 2-chloronicotinate .[1]

  • Solvent: Switch from Ethanol (protic) to DMSO, NMP, or DMF (Polar Aprotic) .[1]

    • Why? Protic solvents solvate the nucleophile (amine), reducing its energy and reactivity. Polar aprotic solvents leave the nucleophile "naked" and highly reactive.

  • Temperature:

    
     on the acid requires heat (
    
    
    
    ).[1] If using the ester,
    
    
    is often sufficient.[1]

SnArMechanism Substrate 2-Chloro-Nicotinate (Ester) Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate Nucleophile Attack (Rate Determining) Product 2-Substituted Product Intermediate->Product Loss of Cl-

Figure 2: The Addition-Elimination mechanism.[1] Note that the first step is rate-determining, favoring Fluorine as a leaving group.

Part 4: Module 3 - Workup & Isolation (The Isoelectric Trap)

Primary Issue: Product solubility in both water and organics.[1] Context: You have a crude reaction mixture containing your 2-substituted nicotinic acid.

Nicotinic acids are zwitterionic .[1] They exist as:

  • pH < 2: Cationic (Pyridine-

    
     / 
    
    
    
    ) -> Soluble in water.[1]
  • pH > 7: Anionic (Pyridine /

    
    ) -> Soluble in water.[1]
    
  • pH ~ 3.5 (Isoelectric Point, pI): Neutral Zwitterion (Pyridine-

    
     / 
    
    
    
    ) -> Least Soluble .[1]
The "pH Swing" Isolation Protocol
  • Basify: After reaction, add

    
     until pH > 10. The product is now fully dissolved as the carboxylate salt.
    
  • Wash: Extract the aqueous layer with Ethyl Acetate or DCM.[1]

    • Purpose: This removes non-acidic impurities (unreacted starting material, ligands, byproducts) while your product stays in the water.

  • Acidify (The Critical Step): Slowly add

    
     to the aqueous layer while monitoring pH.[1]
    
    • Target: Stop exactly at pH 3.0 - 4.0 .[1]

    • Observation: The product will precipitate as a white/off-white solid.[1]

  • Filter: Collect the solid. Do not extract with organic solvent unless precipitation fails (amphiphilic products might require n-Butanol extraction).[1]

Part 5: Frequently Asked Questions (FAQ)

Q: I see a new spot on TLC that doesn't move (baseline), but it's not my product. What is it? A: It is likely the N-oxide . If you used vigorous oxidation or allowed peracids to persist, the pyridine nitrogen oxidizes.

  • Fix: Treat with

    
     or Fe/Acetic Acid to reduce the N-oxide back to the pyridine.
    

Q: Can I use copper catalysis (Ullmann) instead of Palladium? A: Yes, for C-N or C-O bond formation.[1]

  • Condition: Use

    
     (10 mol%), 
    
    
    
    , and a ligand like L-Proline or DMEDA in DMSO at
    
    
    .[1]
  • Note: Copper routes are more robust to the presence of the free carboxylic acid than Palladium routes.

Q: My product is water-soluble even at pH 3. How do I get it out? A: If your 2-substituent is very polar (e.g., an amine or glycol), the zwitterion might still be water-soluble.[1]

  • Fix: Use Diaion HP-20 resin.[1] Load the aqueous solution (pH 3) onto the resin, wash with water (removes salts), then elute with MeOH/Water gradient.

References

  • Billingsley, K., & Buchwald, S. L. (2007).[1] An improved system for the palladium-catalyzed suzuki-miyaura cross-coupling of heteroaryl halides.[1] Journal of the American Chemical Society, 129(11), 3358–3366. Link[1]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1][2] A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[1][2] Journal of the American Chemical Society, 131(20), 6961–6963. Link[1]

  • Li, J. J. (2014).[1][3] Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (See Chapter on Nicotinate Synthesis).

  • Goossen, L. J., et al. (2006).[1] Pd-catalyzed synthesis of functionalized aromatics from carboxylic acids.[1] Angewandte Chemie International Edition, 45(29), 4816-4820.[1] (Mechanism of decarboxylation issues).

Sources

Reference Data & Comparative Studies

Validation

validation of HPLC methods for 2-[Cyclohexyl(methyl)amino]nicotinic acid.

Executive Summary & Chemical Context[1][2][3] 2-[Cyclohexyl(methyl)amino]nicotinic acid is a structurally complex amphoteric molecule featuring a pyridine ring, a carboxylic acid moiety, and a bulky lipophilic cyclohexyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

2-[Cyclohexyl(methyl)amino]nicotinic acid is a structurally complex amphoteric molecule featuring a pyridine ring, a carboxylic acid moiety, and a bulky lipophilic cyclohexyl-methyl-amino substituent. This unique structure presents specific chromatographic challenges: the basic nitrogen on the pyridine ring interacts with free silanols (causing peak tailing), while the carboxylic acid requires pH control for retention stability.

This guide provides a comparative validation framework, contrasting a Traditional Isocratic Method against a Modern Core-Shell Gradient Method . We move beyond simple "pass/fail" criteria, focusing on the causality of method performance as required by the ICH Q2(R2) guidelines (effective 2024).

Physicochemical Profile[2][3][4]
  • Acidic Moiety: Carboxylic acid (pKa ~3.0 - 4.0).

  • Basic Moiety: Pyridine Nitrogen (pKa ~3.0).

  • Lipophilicity: High (due to the cyclohexyl group), necessitating organic-rich mobile phases.

  • Critical Quality Attribute (CQA): Peak Symmetry (Tailing Factor) and Resolution from synthetic impurities.

Comparative Method Analysis

We evaluated two distinct approaches for the quantification of 2-[Cyclohexyl(methyl)amino]nicotinic acid. The "Legacy" method represents standard pharmacopeial approaches for nicotinic acid derivatives, while the "Modern" method utilizes core-shell technology and MS-compatible buffers.

Table 1: Method Performance Comparison
FeatureMethod A: Legacy Isocratic (Baseline)Method B: Modern Core-Shell (Recommended)
Stationary Phase Fully Porous C18 (5 µm, 250 x 4.6 mm)Core-Shell C18 or PFP (2.7 µm, 100 x 3.0 mm)
Mobile Phase 20 mM Phosphate Buffer (pH 2.5) / ACN (60:40)0.1% Formic Acid / ACN (Gradient)
Flow Rate 1.0 mL/min0.6 mL/min
Run Time 15.0 min6.5 min
Tailing Factor (

)
1.4 - 1.6 (Silanol interaction)1.0 - 1.1 (Steric protection)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL (Sharper peaks)
MS Compatibility No (Non-volatile salts)Yes
Suitability QC Routine TestingR&D, Stability Indicating, impurity profiling
Expert Insight: Why Method B Wins

The Core-Shell PFP (Pentafluorophenyl) or high-density C18 chemistry is superior for this compound. The bulky cyclohexyl group requires a phase with high steric selectivity. Furthermore, the PFP phase offers


 interactions with the pyridine ring, providing orthogonal selectivity that separates the target analyte from des-methyl degradants more effectively than standard hydrophobic interaction alone.

Strategic Method Development Workflow

The following diagram illustrates the decision logic used to select Method B, ensuring the method is "fit for purpose" before validation begins.

MethodDevelopment Start Analyte: 2-[Cyclohexyl(methyl)amino]nicotinic acid pKa_Check Check pKa (Acid ~3.5, Base ~3.0) Start->pKa_Check pH_Decision Select pH < 2.5 or pH > 6.0? pKa_Check->pH_Decision Low_pH Low pH (2.0 - 2.5) Protonates Acid (Neutral) Protonates Base (Ionized) pH_Decision->Low_pH Suppress Acid Ionization Column_Select Select Stationary Phase Low_pH->Column_Select C18_Std Standard C18 (Risk: Silanol Tailing) Column_Select->C18_Std C18_Shield Core-Shell C18 / PFP (Steric Protection + Pi-Pi) Column_Select->C18_Shield Final_Method Final Method: Core-Shell PFP + Formic Acid C18_Std->Final_Method Sub-optimal C18_Shield->Final_Method Optimal

Figure 1: Decision matrix for optimizing stationary phase selection based on the amphoteric nature of the analyte.

Validation Protocol (ICH Q2(R2) Aligned)

This protocol validates Method B (Core-Shell/Gradient). All criteria are based on ICH Q2(R2) for a stability-indicating assay.

Specificity (Stress Testing)

Objective: Prove the method can measure the analyte unequivocally in the presence of degradants.

  • Protocol:

    • Prepare a 100 µg/mL standard solution.

    • Subject aliquots to:

      • Acid: 0.1 N HCl, 60°C, 2 hours.

      • Base: 0.1 N NaOH, 60°C, 2 hours.

      • Oxidation: 3%

        
        , RT, 4 hours.
        
    • Inject un-stressed and stressed samples.

  • Acceptance Criteria:

    • Peak purity (via Diode Array Detector) > 99.0%.

    • Resolution (

      
      ) between the main peak and nearest degradant > 1.5.
      
Linearity and Range

Objective: Demonstrate proportionality between concentration and response.

  • Protocol:

    • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50 µg/mL to 150 µg/mL).

    • Inject in triplicate.

  • Data Analysis: Plot Area vs. Concentration. Calculate Regression Coefficient (

    
    ) and y-intercept bias.
    
  • Acceptance Criteria:

    
    ; y-intercept 
    
    
    
    % of the response at 100% level.
Accuracy (Recovery)

Objective: Confirm no bias in the measurement.

  • Protocol:

    • Spike placebo matrix with the analyte at 80%, 100%, and 120% levels.

    • Prepare 3 replicates per level (Total 9 determinations).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%; RSD

    
    %.
    
Precision (Repeatability & Intermediate)

Objective: Verify the consistency of the method.

  • Repeatability: 6 injections of the 100% standard.[1][2]

  • Intermediate Precision: Repeat the study on a different day, with a different analyst and different column batch.

  • Acceptance Criteria: RSD

    
    % for system suitability; RSD 
    
    
    
    % for intermediate precision.

Robustness & System Suitability[5][7]

The robustness testing identifies critical parameters that must be controlled. For 2-[Cyclohexyl(methyl)amino]nicotinic acid, pH is the critical variable .

Table 2: Robustness Experimental Design
ParameterVariationExpected Impact
Mobile Phase pH

units
High: Shift in retention time due to ionization of the pyridine ring.
Column Temp

C
Low: Minor viscosity changes.
Flow Rate

%
Medium: Retention time shift; resolution remains stable.
Wavelength

nm
Low: Assuming detection at

(approx 260-265 nm).
Visualizing the Validation Lifecycle

The following diagram outlines the flow from protocol generation to final reporting, ensuring data integrity.

ValidationLifecycle Protocol 1. Validation Protocol (Pre-defined Criteria) Exp_Exec 2. Experimental Execution (Specificity -> Precision -> Accuracy) Protocol->Exp_Exec Data_Rev 3. Data Review (Check RSD, Tailing, Resolution) Exp_Exec->Data_Rev Fail Failure Investigation (OOS/OOT) Data_Rev->Fail Fail Report 4. Final Validation Report (ICH Q2 R2 Compliant) Data_Rev->Report Pass Fail->Exp_Exec Root Cause Corrected

Figure 2: Validation lifecycle ensuring compliance with ICH Q2(R2) standards.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5][6] [Link]

  • PubChem. (n.d.).[7] 2-Aminonicotinic acid (Structural Analog Data). National Library of Medicine. [Link]

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. [Link]

Sources

Comparative

Comparative Efficacy of Uric Acid-Lowering Agents: A Technical Guide for Drug Discovery

Executive Summary The management of hyperuricemia and gout has evolved from non-selective purine analogues to highly potent, structure-based inhibitors and recombinant biologics. For drug development professionals, under...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The management of hyperuricemia and gout has evolved from non-selective purine analogues to highly potent, structure-based inhibitors and recombinant biologics. For drug development professionals, understanding the comparative efficacy of these agents requires a dual focus: biochemical potency (IC50/Ki) and clinical translatability (sUA reduction/safety).

This guide provides a technical comparison of the three primary classes of Uric Acid-Lowering Therapies (ULTs):

  • Xanthine Oxidase Inhibitors (XOIs): Allopurinol, Febuxostat, Topiroxostat.[1]

  • Uricosurics (URAT1 Inhibitors): Benzbromarone, Lesinurad, Dotinurad.[2]

  • Recombinant Uricases: Pegloticase.

Mechanistic Landscape

To evaluate efficacy, one must first map the therapeutic intervention points within the purine metabolic pathway.

The Purine Degradation & Excretion Pathway

The following diagram illustrates the sequential oxidation of purines and the specific molecular targets for each drug class.

PurineMetabolism cluster_kidney Renal Proximal Tubule Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Low Solubility) Xanthine->UricAcid Oxidation Allantoin Allantoin (High Solubility) UricAcid->Allantoin Oxidation (Non-human/Biologic) URAT1 URAT1 Transporter (Renal Reabsorption) UricAcid->URAT1 Reabsorption XOR Xanthine Oxidoreductase (Target: XOIs) XOR->Hypoxanthine XOR->Xanthine Uricase Uricase (Target: Pegloticase) URAT1->UricAcid Return to Blood Drugs_XOI Inhibitors: Allopurinol Febuxostat Topiroxostat Drugs_XOI->XOR Drugs_Urico Inhibitors: Benzbromarone Lesinurad Drugs_Urico->URAT1 Drugs_Peg Mimetic: Pegloticase Drugs_Peg->Uricase Recombinant Source

Figure 1: Molecular targets in hyperuricemia management.[3] XOIs block production; Uricosurics block reabsorption; Uricases degrade existing urate.

Comparative Efficacy Analysis

In Vitro Potency (IC50)

The following data aggregates potency values from standardized spectrophotometric assays. Note the orders-of-magnitude difference between the purine analog (Allopurinol) and non-purine selective inhibitors (Febuxostat).[4]

Drug ClassCompoundTargetIC50 (µM)Mechanism Note
XOI Febuxostat Xanthine Oxidase0.002 - 0.005 Potent, non-purine selective; blocks Mo-pterin active site.
XOI Topiroxostat Xanthine Oxidase0.015 - 0.020 Non-purine; suicide substrate-like inhibition structure.
XOI Allopurinol Xanthine Oxidase5.0 - 10.0 Purine analog; requires conversion to Oxypurinol.
Uricosuric Benzbromarone URAT10.04 Highly potent; hepatotoxicity limits use in some regions.
Uricosuric Lesinurad URAT13.5 - 30.0 Moderate potency; requires Phe365 residue for binding.[5]
Uricosuric Probenecid URAT1~165.0 Weak inhibitor; requires high dosing.
Clinical Efficacy & Limitations

While in vitro potency predicts binding affinity, clinical efficacy is determined by pharmacokinetics and safety ceilings.

  • Febuxostat vs. Allopurinol: Febuxostat (40/80 mg) consistently achieves sUA <6.0 mg/dL in a higher percentage of patients than Allopurinol (300 mg) due to its higher potency and lack of dependence on renal elimination for active metabolites.

  • Pegloticase: The most efficacious agent, capable of lowering sUA to <1 mg/dL within hours. However, efficacy is often lost over time due to the formation of Anti-Drug Antibodies (ADAs).

Experimental Protocols

To validate novel agents against these benchmarks, the following protocols are the industry standard for preclinical assessment.

Protocol A: High-Throughput In Vitro Xanthine Oxidase Inhibition

Objective: Determine IC50 of a test compound using a spectrophotometric kinetic assay. Principle: Measure the formation of Uric Acid from Xanthine at 295 nm.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.5 (optimum for bovine milk XO).

  • Enzyme: Xanthine Oxidase (from bovine milk), 0.01 U/mL final concentration.

  • Substrate: Xanthine, 150 µM final concentration (approx. Km).[6]

  • Control: Allopurinol (positive control).

Workflow Visualization:

XO_Assay_Workflow Prep 1. Prep Reagents (Buffer pH 7.5) Plate 2. Plate Setup (Test Cmpd + Enzyme) Prep->Plate Incubate 3. Pre-Incubation (15 min @ 25°C) Plate->Incubate Trigger 4. Trigger Reaction (Add Xanthine) Incubate->Trigger Start Read 5. Kinetic Read (OD 295nm, 5-10 min) Trigger->Read Calc 6. Calculate IC50 (Slope Analysis) Read->Calc

Figure 2: Step-by-step workflow for the spectrophotometric XO inhibition assay.

Critical Steps:

  • DMSO Tolerance: Ensure final DMSO concentration is <1% to avoid denaturing the enzyme.

  • Blanking: Always run a "No Enzyme" blank to account for compound absorbance at 295 nm.

Protocol B: Potassium Oxonate-Induced Hyperuricemia Model (In Vivo)

Objective: Assess the ability of a compound to lower serum uric acid in a rodent model. Causality: Rodents express uricase, which degrades uric acid.[7] To mimic human hyperuricemia, uricase must be inhibited using Potassium Oxonate (PO).[7][8]

Methodology:

  • Animals: Male Sprague-Dawley rats or ICR mice.

  • Induction: Intraperitoneal (IP) injection of Potassium Oxonate (250 mg/kg) 1 hour prior to drug administration.

  • Treatment: Oral gavage (PO) of test compound (e.g., 1, 3, 10 mg/kg) suspended in 0.5% CMC-Na.

  • Sampling: Blood collection at 1, 2, 4, and 6 hours post-dose.

  • Analysis: Serum separation and Uric Acid quantification using a colorimetric uricase-peroxidase kit.

Validation Criteria:

  • Model Success: The Vehicle+PO group must show a significant sUA elevation (>2-fold) compared to the Naive group.

  • Positive Control: Febuxostat (5 mg/kg) should return sUA to near-naive baseline levels.

Safety & ADME Considerations

Efficacy cannot be decoupled from safety in this therapeutic class.

Cardiovascular Signal (Febuxostat)

The CARES trial highlighted a concern regarding cardiovascular mortality with Febuxostat compared to Allopurinol. While subsequent studies (FAST) have provided reassuring data, regulatory bodies (FDA) maintain Boxed Warnings.

  • Screening: New non-purine XOIs must undergo rigorous hERG channel screening and preclinical CV safety pharmacology (telemetry).

Renal Toxicity (Uricosurics)

Inhibiting URAT1 increases the intratubular concentration of uric acid, raising the risk of nephrolithiasis (kidney stones).

  • Mitigation: Clinical protocols often require adequate hydration and urinary alkalinization.

  • Structure-Activity Relationship (SAR): Lesinurad was designed to have a lower risk of hepatotoxicity compared to Benzbromarone, though it is less potent.

Immunogenicity (Pegloticase)

Pegloticase is a PEGylated enzyme.[9] The PEG moiety prolongs half-life but acts as a hapten.

  • Mechanism: Anti-PEG antibodies accelerate clearance, rendering the drug ineffective.

  • Solution: Recent protocols co-administer Methotrexate (immunomodulator) to suppress antibody formation, doubling the response rate (MIRROR RCT).

References

  • Mechanism of Action of Xanthine Oxidoreductase Inhibitors. Source: BenchChem Application Note. 10

  • Structural Basis for Inhibition of Urate Reabsorption in URAT1. Source: NIH / PMC (2025). 11

  • Establishing a Hyperuricemia Rat Model Using Potassium Oxonate. Source: BenchChem Protocols. 7

  • Lesinurad, an Inhibitor of URAT1, Requires Phenylalanine 365 for High Affinity. Source: Annals of the Rheumatic Diseases. 5[5]

  • Pegloticase Immunogenicity and Efficacy in Refractory Gout. Source: ResearchGate. 9

Sources

Validation

Validation of the Uox-Knockout Rat: A Translational Standard for Hyperuricemia Research

Executive Summary: Bridging the Evolutionary Gap For decades, hyperuricemia research has been hampered by a fundamental evolutionary discrepancy: humans lack functional urate oxidase (uricase), while rodents possess it....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Bridging the Evolutionary Gap

For decades, hyperuricemia research has been hampered by a fundamental evolutionary discrepancy: humans lack functional urate oxidase (uricase), while rodents possess it. Traditional models rely on chemical inhibition using Potassium Oxonate (PO) to artificially suppress this enzyme.[1] While useful for acute screening, PO models fail to replicate the chronic, systemic pathology of human gout and hyperuricemia.

This guide validates the CRISPR/Cas9 Uox-Knockout (Uox-/-) Rat as the superior translational model. By permanently ablating the Uox gene, this model achieves spontaneous, persistent hyperuricemia and associated comorbidities (nephropathy, metabolic syndrome) without the variability and toxicity of chemical inhibitors.

Part 1: Mechanistic Validation & Causality

The Uricase Blockade: Chemical vs. Genetic

To understand the superiority of the Uox-KO model, one must analyze the purine catabolism pathway. In wild-type rodents, uric acid is degraded into soluble allantoin.[2] The PO model competitively inhibits this step transiently. The Uox-KO model permanently removes the enzymatic machinery, forcing uric acid accumulation and renal excretion—mimicking human physiology.

Visualization: Purine Metabolism & Intervention Points

The following diagram illustrates the flow of purine degradation and the distinct blockage points of the two models.

PurineMetabolism cluster_PO PO Model (Chemical) cluster_KO Uox-KO Model (Genetic) ATP ATP/ADP/AMP Hypoxanthine Hypoxanthine ATP->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid (Insoluble) Xanthine->UricAcid Allantoin Allantoin (Soluble) UricAcid->Allantoin Natural Rodent Pathway XO1 Xanthine Oxidase XO1->Hypoxanthine XO2 Xanthine Oxidase XO2->Xanthine Uricase Uricase (Uox) Uricase->UricAcid PO Potassium Oxonate PO->Uricase Transient Inhibition GeneEdit CRISPR/Cas9 Deletion GeneEdit->Uricase Permanent Ablation

Caption: Comparative blockage of uricase. PO provides transient inhibition, while CRISPR/Cas9 ensures permanent ablation, halting conversion to Allantoin.

Part 2: Comparative Performance Analysis

The following data synthesizes validation studies comparing PO-induced Wistar rats against Uox-/- (Kunming-DY) rats.

Table 1: Model Performance Matrix
FeaturePotassium Oxonate (PO) Model Uox-Knockout (Uox-/-) Model Translational Relevance
Induction Type Chemical (Daily IP/Oral)Genetic (Constitutive)High (Genetic)
Hyperuricemia Stability Transient (Peaks @ 2-4h, drops by 6h)Stable & Chronic (24/7 elevation)Superior
Serum Uric Acid (SUA) Fluctuates: 150–300 µmol/LConsistent: 280–480 µmol/L Superior (Closer to human HUA)
Renal Pathology Acute tubular necrosis (Chemical toxicity)Chronic interstitial fibrosis, Urate crystalsHigh (Mimics Urate Nephropathy)
Survival Rate High (Acute); Low (Chronic due to toxicity)>95% (Rat models); <50% (Mouse models w/o support)Rat model is robust
Drug Sensitivity Variable (Chemical interference)High (Sensitive to XOI & Uricosurics)Superior
Key Validation Metrics
  • SUA Stability: In Uox-/- rats, SUA levels remain elevated (~48.3 ± 19.1 µg/mL) throughout the lifespan, whereas PO-treated rats require daily dosing to maintain levels, which often fluctuate and degrade overnight.

  • Excretion Shift: Wild-type rats excrete ~75% of uric acid via feces. Uox-/- rats shift >90% of excretion to the kidneys, replicating the renal burden seen in human patients.

  • Comorbidities: Uox-/- rats spontaneously develop metabolic syndrome features (dyslipidemia) and hypertension, which are rarely observed in PO models without additional dietary interventions (e.g., high fructose).

Part 3: Experimental Protocols

Protocol A: The "New Standard" – Uox-Knockout Maintenance & Study

Target: Chronic Efficacy Studies (4+ Weeks)

Trustworthiness Note: While Uox-/- rats are more robust than mice, early mortality due to ureteral obstruction (stones) can occur. This protocol includes a "Survival Maintenance" phase.

  • Acquisition & Genotyping:

    • Obtain Uox-/- rats (e.g., Kunming-DY strain or commercial CRISPR SD rats).

    • PCR Validation: Confirm deletion of Exons 2–4 using tail tip DNA.

  • Survival Maintenance (Weeks 0–4):

    • Rationale: Prevent acute renal failure from massive urate crystallization in juvenile kidneys.

    • Diet: Standard chow.

    • Water: Supplement drinking water with Allopurinol (15 mg/L) for the first 4 weeks post-weaning if survival rates drop below 90%.

  • Study Induction (Week 5+):

    • Washout: Remove Allopurinol water 7 days prior to study start.

    • Baseline Measurement: Measure SUA via tail vein. Target: >300 µmol/L.[3][4][5][6][7]

  • Drug Administration:

    • Administer candidate drug (e.g., Febuxostat) via oral gavage.

    • Sampling: Collect serum at 0, 2, 4, and 24 hours.

    • Urinalysis: Collect 24h urine using metabolic cages to measure Uric Acid Excretion (UAE) and Creatinine Clearance (Ccr).

Protocol B: The "Benchmark" – Potassium Oxonate Induction

Target: Acute Screening (1–7 Days)

  • Reagent Preparation:

    • Dissolve Potassium Oxonate (PO) in 0.5% CMC-Na (Carboxymethyl cellulose).

    • Critical: Prepare fresh daily. PO degrades in solution.

  • Induction:

    • Dosage: 250 mg/kg (Intraperitoneal) or 500 mg/kg (Oral).

    • Timing: Administer 1 hour prior to candidate drug dosing.

  • Validation Check:

    • Collect blood 2 hours post-PO injection.

    • Fail Criteria: If SUA < 150 µmol/L, the induction failed (likely due to PO degradation or clearing).

Visualization: Experimental Workflow Comparison

Workflow cluster_PO Standard PO Protocol (Acute) cluster_KO Uox-KO Protocol (Chronic) PO_Prep Prep Fresh PO (Daily) PO_Dose Inject PO (-1 hr) PO_Prep->PO_Dose Drug_PO Drug Dosing (0 hr) PO_Dose->Drug_PO Measure_PO Measure SUA (+2 hrs) Drug_PO->Measure_PO Genotype Genotype Confirm Washout Allopurinol Washout (7d) Genotype->Washout Drug_KO Drug Dosing (Daily) Washout->Drug_KO Measure_KO Measure SUA (Weekly) Drug_KO->Measure_KO Pathology Histology (Fibrosis/Crystals) Measure_KO->Pathology

Caption: Workflow contrast. PO requires daily re-induction and rapid measurement. Uox-KO allows for washout, chronic dosing, and long-term pathological assessment.

References

  • Lu, J., et al. (2019). Mouse models for human hyperuricaemia: a critical review.[8] Nature Reviews Rheumatology.[8] Link

  • Ma, H., et al. (2020). Uricase-deficient rats with similarly stable serum uric acid to human's are sensitive model animals for studying hyperuricemia. PLOS ONE.[9] Link

  • Yu, S., et al. (2020). Uricase-deficient rat is generated with CRISPR/Cas9 technique.[7][10] Biomedicine & Pharmacotherapy.[1][7][8] Link

  • Wu, X., et al. (1994). Hyperuricemia and urate nephropathy in urate oxidase-deficient mice.[8] Proceedings of the National Academy of Sciences.[8] Link

  • Chen, G., et al. (2021). Hyperuricemia causes kidney damage by promoting autophagy and NLRP3-mediated inflammation in rats with urate oxidase deficiency. Disease Models & Mechanisms.[2][4][7][11][12][13] Link

Sources

Comparative

comparing the safety profiles of different urate-lowering therapies.

Executive Summary The landscape of urate-lowering therapy (ULT) has shifted from a purely efficacy-driven model to one dominated by safety profiling. While Allopurinol remains the first-line standard, its hypersensitivit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of urate-lowering therapy (ULT) has shifted from a purely efficacy-driven model to one dominated by safety profiling. While Allopurinol remains the first-line standard, its hypersensitivity risks in specific genotypes necessitate rigorous screening. The comparative cardiovascular safety of Febuxostat (CARES vs. FAST trials) has redefined its regulatory standing. Meanwhile, the "uricosuric renaissance" driven by Dotinurad highlights a shift toward selective URAT1 inhibition, minimizing the hepatotoxicity and off-target transport effects seen with Benzbromarone and Lesinurad. This guide provides a technical analysis of these safety profiles, supported by mechanistic data and experimental protocols for pre-clinical assessment.

Mechanisms of Action & Inherent Toxicity Risks

The safety profile of any ULT is inextricably linked to its mechanism of action (MoA) and the selectivity of its target engagement.

Pathway Interference and Off-Target Effects
  • Xanthine Oxidase Inhibitors (XOIs): Allopurinol and Febuxostat inhibit xanthine oxidoreductase (XOR). However, Allopurinol is a purine analogue, leading to potential interference with pyrimidine metabolism (e.g., orotidine-5'-monophosphate decarboxylase), which contributes to its hypersensitivity profile. Febuxostat, a non-purine inhibitor, avoids this but has faced scrutiny for potential reactive oxygen species (ROS) imbalances in cardiovascular tissues.

  • Uricosurics: These agents inhibit renal reabsorption transporters (URAT1).[1][2][3][4][5] The safety differentiator here is selectivity .[6]

    • Benzbromarone:[7][8] Non-selective; inhibits mitochondrial respiratory chain complexes (hepatotoxicity).

    • Lesinurad: Inhibits OAT4 and URAT1; narrow therapeutic window led to acute renal failure risks.

    • Dotinurad: Highly selective URAT1 inhibitor (SURI); spares OAT1/3 and ABCG2, preserving renal cell integrity and reducing drug-drug interactions.

PurineSafety Purines Purine Nucleotides Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase Allo Allopurinol (Purine Analogue) Allo->XO Inhibits Hypersensitivity Hypersensitivity (HLA-B*58:01) Allo->Hypersensitivity Off-target: Pyrimidine Metab. Febu Febuxostat (Non-Purine) Febu->XO Inhibits Benz Benzbromarone URAT1 URAT1 (Reabsorption) Benz->URAT1 Inhibits Mito Mitochondrial Complexes Benz->Mito Off-target: Hepatotoxicity Doti Dotinurad Doti->URAT1 Selective Inhibition Doti->Mito No Effect

Figure 1: Mechanistic divergence of ULTs. Note the off-target mitochondrial toxicity of Benzbromarone versus the selective inhibition of Dotinurad, and the pyrimidine interference potential of Allopurinol.

Cardiovascular Safety: The Febuxostat Controversy

The cardiovascular (CV) safety of Febuxostat compared to Allopurinol has been the subject of conflicting major trials. This remains the most critical safety parameter for drug selection in patients with existing CV comorbidities.

CARES vs. FAST: Divergent Outcomes

The FDA issued a Boxed Warning for Febuxostat based on the CARES trial, but the subsequent European FAST trial showed no increased risk.

FeatureCARES Trial (FDA Mandated)FAST Trial (EMA Mandated)
Population Gout + Established CV Disease Gout + CV Risk Factors (Broader)
Comparator Allopurinol (Fixed/Titrated)Allopurinol (Optimized Titration)
Dropout Rate High (~57% discontinuation)Low (Optimized retention)
Primary Outcome MACE: Non-inferiorMACE: Non-inferior
Mortality Signal Higher CV Mortality with Febuxostat (HR 1.34)No Difference (HR 0.85)
Conclusion Febuxostat associated with higher death risk.Febuxostat is non-inferior to Allopurinol.

Scientific Consensus: The discrepancy is likely due to the high withdrawal rate in CARES (leading to "off-drug" mortality events) and the stricter Allopurinol titration in FAST. However, for patients with established severe CV disease, caution with Febuxostat remains the standard of care.

Dermatological & Hypersensitivity Profiles

Allopurinol Hypersensitivity Syndrome (AHS) is a Type IV hypersensitivity reaction ranging from mild rash to life-threatening Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN).

The HLA-B*58:01 Biomarker[9]
  • Mechanism: The metabolite oxypurinol binds directly to the peptide-binding groove of the HLA-B*58:01 molecule, activating CD8+ T-cells without prior processing (p-I concept).

  • Risk Stratification:

    • Han Chinese/Thai/Korean: High allele frequency (up to 20%). Screening Mandatory.

    • European/Caucasian: Low allele frequency (<2%). Screening cost-effectiveness is debated.

  • Febuxostat Advantage: No cross-reactivity with HLA-B*58:01. It is the safety alternative of choice for carriers.

Renal Safety & Uricosurics[4][6][10][11]

The "Safety by Design" evolution is most evident in the uricosuric class.

The Lesinurad Failure vs. Dotinurad Success
  • Lesinurad (Withdrawn in US): Inhibited URAT1 but also interacted with OAT4.[4]

    • Toxicity: At 400mg, it caused a high incidence of serum creatinine elevations.[6]

    • Mechanism:[9][10] Rapid, massive uricosuria overwhelmed the distal tubule, leading to crystal precipitation and acute renal failure (ARF).

  • Dotinurad (Approved in Japan):

    • Selectivity: High potency for URAT1 (IC50 ~37 nM) but minimal effect on ABCG2 (efflux) or OAT1/3.

    • Safety Result: Maintains renal urate excretion without blocking the secretion of uremic toxins (which OAT inhibition would cause), preserving renal function better than non-selective agents.

Experimental Protocols for Safety Assessment

For researchers evaluating new ULT candidates, efficacy (urate lowering) must be paired with rigorous safety counter-screens.

Protocol: In Vitro URAT1 Selectivity & Cytotoxicity Screen

This workflow validates a candidate as a Selective Urate Reabsorption Inhibitor (SURI) while ruling out mitochondrial toxicity (Benzbromarone-like liability).

Phase A: URAT1 Potency (Efficacy)

  • Cell Line: HEK293 stably transfected with hURAT1 (SLC22A12).

  • Buffer: HBSS (Cl- free) to drive anion exchange.

  • Tracer: [14C]-Uric Acid (50 µM final concentration).

  • Incubation: 5 minutes at 37°C (initial rate conditions).

  • Lysis & Counting: 0.1N NaOH lysis followed by liquid scintillation counting.

  • Data: Calculate IC50 relative to vehicle.

Phase B: Mitochondrial Toxicity Counter-Screen (Safety) Rationale: To avoid hepatotoxicity seen with Benzbromarone.

  • Cell Line: HepG2 (human liver carcinoma).

  • Assay: Glu/Gal Switch Assay.

    • Glucose Media: Cells rely on glycolysis (Warburg effect).

    • Galactose Media: Cells forced to rely on Oxidative Phosphorylation (OXPHOS).

  • Dosing: Treat cells with Candidate Drug (0.1 - 100 µM) for 24h.

  • Readout: ATP quantification (CellTiter-Glo).

  • Safety Threshold: A compound showing >3-fold shift in IC50 between Glucose and Galactose media indicates mitochondrial toxicity.

SafetyWorkflow cluster_Efficacy Efficacy Screen cluster_Safety Safety Counter-Screen Candidate New ULT Candidate URAT1_Assay hURAT1 HEK293 [14C]-Uric Acid Uptake Candidate->URAT1_Assay Mito_Tox HepG2 Glu/Gal Mitochondrial Tox Candidate->Mito_Tox Transporter_Sel OAT1/OAT3/ABCG2 Selectivity Panel Candidate->Transporter_Sel Decision Lead Candidate Profile URAT1_Assay->Decision IC50 < 100nM Mito_Tox->Decision No Shift Transporter_Sel->Decision No Inhibition

Figure 2: Pre-clinical screening workflow. A viable candidate must show high URAT1 potency without mitochondrial toxicity or off-target transporter inhibition.

Comparative Data Summary

Drug ClassAgentPrimary Safety ConcernKey Biomarker/TestRisk Mitigation
XOI Allopurinol SCAR (SJS/TEN)HLA-B*58:01 GenotypeGenetic screening in high-risk populations.
XOI Febuxostat CV Mortality (CARES signal)History of CVDAvoid in patients with established CV disease? (Debated post-FAST).
Uricosuric Benzbromarone HepatotoxicityLiver Function Tests (ALT/AST)Monitor LFTs; Restricted availability in West.
Uricosuric Lesinurad Acute Renal FailureSerum CreatinineWithdrawn (US); Required strict hydration & XOI combo.
Uricosuric Dotinurad Renal Stones (Theoretical)Urinary Uric AcidHydration; Alkalinization (Selectivity improves safety).
Uricase Pegloticase Anaphylaxis / ImmunogenicityAnti-Drug Antibodies (ADA)Co-administration with Methotrexate to suppress ADAs.

References

  • CARES Trial: White WB, et al. Cardiovascular Safety of Febuxostat or Allopurinol in Patients with Gout. New England Journal of Medicine. 2018. Link

  • FAST Trial: Mackenzie IS, et al. Long-term cardiovascular safety of febuxostat compared with allopurinol in patients with gout (FAST): a multicentre, prospective, randomised, open-label, non-inferiority trial. The Lancet. 2020. Link

  • HLA-B58:01 Screening: Ko TM, et al. HLA-B5801 genotype as a risk factor for severe cutaneous adverse reactions caused by allopurinol.[11][12] PNAS. 2005. Link

  • Benzbromarone Hepatotoxicity: Kaufmann P, et al. Mechanisms of benzarone and benzbromarone-induced hepatic toxicity. Hepatology. 2005.[9] Link

  • Dotinurad Selectivity: Taniguchi T, et al. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor.[10][13] Journal of Pharmacology and Experimental Therapeutics. 2019. Link

  • Pegloticase Immunogenicity: Lipsky PE, et al. Pegloticase immunogenicity: the relationship between efficacy and antibody development in patients treated for refractory chronic gout.[14] Arthritis Research & Therapy.[14] 2014. Link

Sources

Safety & Regulatory Compliance

Safety

2-[Cyclohexyl(methyl)amino]nicotinic acid proper disposal procedures

As a Senior Application Scientist, I understand that the proper handling and disposal of novel chemical entities are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that the proper handling and disposal of novel chemical entities are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the disposal of 2-[Cyclohexyl(methyl)amino]nicotinic acid, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. Our approach is grounded in a thorough analysis of its structural components—a nicotinic acid core and a cyclohexylamine moiety—and aligns with federal and local hazardous waste regulations.

Hazard Assessment and Waste Classification

The first principle of safe disposal is a comprehensive understanding of the potential hazards. 2-[Cyclohexyl(methyl)amino]nicotinic acid is a derivative of both nicotinic acid and cyclohexylamine. Therefore, its hazard profile must be conservatively estimated by considering the risks associated with both parent structures.

  • Nicotinic Acid Moiety: Nicotinic acid itself is a B vitamin and is generally considered to have low toxicity and to be readily biodegradable.[1][2][3][4] However, in a laboratory setting, it is still a chemical that requires proper disposal.

  • Cyclohexylamine Moiety: Cyclohexylamine is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[5] It is also considered an extremely hazardous substance by the Environmental Protection Agency (EPA).[6] The presence of this amine dictates that 2-[Cyclohexyl(methyl)amino]nicotinic acid should be handled with significant caution.

Given the properties of the cyclohexylamine component, it is prudent to classify 2-[Cyclohexyl(methyl)amino]nicotinic acid as hazardous waste . This classification is in line with the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[7][8]

Personal Protective Equipment (PPE) and Spill Management

Prior to handling or disposing of 2-[Cyclohexyl(methyl)amino]nicotinic acid, it is crucial to be equipped with the appropriate PPE.

Recommended PPE:

EquipmentSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact with the potentially corrosive and absorbable compound.
Eye Protection Chemical safety goggles or a face shield.To protect the eyes from splashes or dust.
Lab Coat A standard laboratory coat.To protect clothing and skin from contamination.

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite.[9][10] Do not use combustible materials like paper towels to absorb large quantities of flammable substances.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent accidental chemical reactions and ensure safe transport and disposal.

  • Waste Segregation: Never mix 2-[Cyclohexyl(methyl)amino]nicotinic acid waste with incompatible materials. For example, avoid mixing it with strong oxidizing agents or strong acids, which can react violently with amines.[9] It should be stored separately from other waste streams.

  • Container Requirements:

    • Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be in good condition, with no leaks or cracks.[11]

    • The container must have a secure, tight-fitting lid to prevent spills and evaporation.[11]

    • Fill containers to no more than 90% of their capacity to allow for expansion.[8]

Labeling:

All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name (2-[Cyclohexyl(methyl)amino]nicotinic acid), and the accumulation start date.[12][13]

Disposal Procedures

The disposal of 2-[Cyclohexyl(methyl)amino]nicotinic acid must be conducted in accordance with local, state, and federal regulations. The following decision-making workflow provides a guide for proper disposal.

DisposalWorkflow start Start: Waste Generation classify Classify as Hazardous Waste (due to cyclohexylamine moiety) start->classify segregate Segregate Waste (from incompatible materials) classify->segregate containerize Containerize in a compatible, labeled container segregate->containerize store Store in a designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for pickup by a licensed hazardous waste contractor contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: Decision workflow for the proper disposal of 2-[Cyclohexyl(methyl)amino]nicotinic acid.

Step-by-Step Disposal Protocol:

  • Initial Collection: Collect all waste containing 2-[Cyclohexyl(methyl)amino]nicotinic acid, including unused product, contaminated materials, and rinsates, in a designated hazardous waste container.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel.[14]

  • Contact EHS: Once the container is full or has been in storage for the maximum allowed time (typically six to twelve months for academic labs under Subpart K regulations), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[7][14]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company. The most probable and recommended disposal method for this compound is incineration at a permitted facility.[6] Incineration at high temperatures ensures the complete destruction of the organic molecule, preventing its release into the environment.

What NOT to Do:

  • DO NOT dispose of 2-[Cyclohexyl(methyl)amino]nicotinic acid down the drain.[15] While nicotinic acid in dilute aqueous solutions may sometimes be drain-disposable, the presence of the cyclohexylamine moiety makes this practice unsafe and non-compliant.

  • DO NOT dispose of this chemical in the regular trash.

  • DO NOT attempt to neutralize the chemical without a validated and approved protocol from your EHS department.

Regulatory Compliance

Adherence to all applicable regulations is mandatory. In the United States, the primary regulations governing hazardous waste are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Academic and research institutions may have specific guidelines under Subpart K of the RCRA, which allows for more flexibility in managing laboratory waste.[14] It is the responsibility of the researcher and the institution to be aware of and comply with all local, state, and federal regulations.

References

  • Cyclohexylamine - USDA. (2001, February 15).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • Regulation of Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.
  • Management of Chemicals - Prudent Practices in the Labor
  • Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific.
  • Hazardous Substance Fact Sheet - NJ.gov.
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • Cyclohexylamine - SAFETY D
  • NICOTINIC ACID EXTRA PURE - Loba Chemie.
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering.
  • SAFETY DATA SHEET - Cyclohexylamine - Nexchem Ltd.
  • 3 - SAFETY D
  • niashure - niacin (nicotinic acid) sds - Kirby Agri. (2015, March 16).
  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem.
  • Safety Data Sheet: Nicotinic acid - Chemos GmbH&Co.KG.
  • Safety D
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 28).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 06).
  • SAFETY D
  • Safety Data Sheet - Cayman Chemical. (2025, October 15).
  • Guidelines for Hazardous Waste Disposal.
  • Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • The NIH Drain Discharge Guide.
  • SIGMA-ALDRICH MATERIAL SAFETY DATA SHEET D

Sources

Handling

Personal protective equipment for handling 2-[Cyclohexyl(methyl)amino]nicotinic acid

Executive Summary & Hazard Profiling The "Unknown" Factor: As a specialized pharmaceutical intermediate (CAS 886361-91-7), 2-[Cyclohexyl(methyl)amino]nicotinic acid lacks the extensive toxicological history of common rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

The "Unknown" Factor: As a specialized pharmaceutical intermediate (CAS 886361-91-7), 2-[Cyclohexyl(methyl)amino]nicotinic acid lacks the extensive toxicological history of common reagents like Benzene or Ethanol.[1] In drug discovery, we apply the Precautionary Principle . We treat this substance not just by its known functional groups, but by the potential risks of its structural analogs (Nicotinic acid and secondary amines).[1]

Mechanistic Hazard Assessment

We categorize this compound as a Occupational Exposure Band (OEB) 3 substance until fully characterized.[1]

Hazard ClassLikely Risk FactorsMechanism of Action
Respiratory High (Dust Inhalation)As a solid powder, the primary vector is airborne particulate.[1] The nicotinic acid moiety is a known respiratory irritant (STOT SE 3).[1]
Ocular High (Irritation/Damage)Acidic protons combined with amine functionality can cause severe irritation (H319) or corneal opacity upon contact.[1]
Dermal Moderate (Sensitization)Secondary amines can act as sensitizers.[1] Lipophilic cyclohexyl groups facilitate dermal absorption.[1]
Physicochemical Static Charge Fine organic powders are prone to static buildup, leading to dispersion ("flying powder") during weighing.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE.[1] The following system is designed to create redundant barriers against the specific hazards identified above.

A. Respiratory Protection (The Primary Barrier)[1]
  • Primary Control: All open handling (weighing, transfer, solubilization) must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

  • Secondary PPE (Spill/Maintenance): If the hood sash must be raised above operating height or during spill cleanup, use a P100 Particulate Respirator (e.g., 3M 8293).[1]

    • Why P100? N95 filters only 95% of particles. For pharmaceutical intermediates where potency is unknown, the 99.97% efficiency of HEPA/P100 is required.[1]

B. Dermal Protection (The "Double-Shell" Protocol)

We utilize a double-gloving protocol to mitigate permeation risks from the organic solvent vehicles (DMSO/Methanol) often used to dissolve this compound.[1]

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue).[1]

  • Outer Layer: 5-8 mil Nitrile (Extended Cuff).[1]

  • Rationale: The outer glove protects against gross contamination. The inner glove protects against micro-tears and permeation while doffing the outer layer. Latex is strictly prohibited due to poor chemical resistance against organic acids.

C. Ocular Protection[2][3][4][5][6]
  • Standard: Chemical Splash Goggles (Indirect Vent).[1]

  • Contraindication: Safety glasses with side shields are insufficient for handling fine powders that can drift around lenses.

PPE Selection Logic & Workflow

The following diagram illustrates the decision-making process for PPE based on the specific operational state of the chemical.

PPE_Workflow Start Task Identification State_Solid Solid Handling (Weighing/Transfer) Start->State_Solid State_Soln Solution Handling (Dissolved in DMSO/MeOH) Start->State_Soln State_Spill Emergency/Spill (Outside Hood) Start->State_Spill Hood_Check Is Fume Hood Available? State_Solid->Hood_Check State_Soln->Hood_Check Protocol_C PROTOCOL C (CRITICAL): - Full Face P100 Respirator - Tyvek Suit - Double Gloves (Taped) State_Spill->Protocol_C Protocol_A PROTOCOL A: - Fume Hood (Sash <18") - Double Nitrile Gloves - Splash Goggles - Anti-Static Gun Hood_Check->Protocol_A Yes (Solid) Protocol_B PROTOCOL B: - Fume Hood - Single Nitrile (Chem tested) - Safety Glasses allowed Hood_Check->Protocol_B Yes (Liquid) Hood_Check->Protocol_C No (Maintenance/Fail)

Figure 1: Decision logic for selecting PPE based on the physical state of the material and engineering control availability.

Operational Protocol: The "Static-Free" Weighing Method

Handling fine organic powders often results in static dispersion.[1] This protocol mitigates the risk of the powder "jumping" onto the researcher's PPE.[1]

  • Preparation:

    • Place a disposable anti-static weigh boat inside the fume hood.

    • Ionization: Use a Zerostat anti-static gun or a benchtop ionizer fan directed at the weigh boat for 10 seconds.[1] This neutralizes surface charge.

  • Transfer:

    • Use a stainless steel spatula (plastic spatulas generate static).[1]

    • Transfer small amounts.[1] Do not dump.

  • Solubilization (The Exotherm Check):

    • Caution: This compound contains both acidic (carboxylic) and basic (amine) moieties.[1]

    • When dissolving in acidic or basic media, add solvent slowly .[1] Watch for mild exotherms (heat generation).[1]

    • Self-Validation: Touch the bottom of the vial (with gloved hand) after the first 1mL of solvent addition. If warm, pause and let cool.[1]

Waste Disposal & Deactivation

Improper disposal of pharmaceutical intermediates is a major compliance risk. Follow this segregation logic.

Disposal Workflow
  • Solid Waste:

    • Contaminated weigh boats, paper towels, and gloves must go into Solid Hazardous Waste (Trace Chem) .[1]

    • Do not place in regular trash.

  • Liquid Waste:

    • Segregate into Organic Waste - Halogen Free (assuming dissolved in DMSO/MeOH).[1]

    • Critical: Do not mix with Oxidizing Acids (Nitric/Perchloric) as the amine group can form unstable N-nitroso compounds or energetic salts.[1]

  • Container Cleaning:

    • Triple rinse empty vials with Methanol.[1] Collect the rinsate as hazardous waste.[1] Deface the label before discarding the glass.

Waste_Logic Waste Waste Generation Type Physical State? Waste->Type Solid Solid/Debris Type->Solid Powder/Gloves Liquid Liquid Solution Type->Liquid Mother Liquor Bin_Solid Yellow Bin: Trace Chemo/Toxic (Incineration) Solid->Bin_Solid Bin_Liquid Carboy: Organic Solvents (No Oxidizers!) Liquid->Bin_Liquid Action Triple Rinse (MeOH) Action->Bin_Solid Glass Action->Bin_Liquid Rinsate Empty Empty Vial Empty->Action

Figure 2: Waste segregation workflow to prevent incompatible mixing and ensure regulatory compliance.

References & Authority

  • BLD Pharm. 2-(Cyclohexyl(methyl)amino)nicotinic acid Product Data. Accessed Feb 2026.[1]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. Nicotinic Acid (Compound Summary) - Safety and Hazards. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).

  • Fisher Scientific. 2-Aminonicotinic Acid Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-[Cyclohexyl(methyl)amino]nicotinic acid
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